Product packaging for N-hydroxy-1-piperidinecarboximidamide(Cat. No.:CAS No. 29044-24-4)

N-hydroxy-1-piperidinecarboximidamide

Numéro de catalogue: B1199650
Numéro CAS: 29044-24-4
Poids moléculaire: 143.19 g/mol
Clé InChI: WDKQNCOJYGKYPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-hydroxy-1-piperidinecarboximidamide is an organic compound with the molecular formula C6H13N3O and an average molecular mass of 143.19 g/mol . Its structure features a piperidine ring, a common scaffold in medicinal chemistry, linked to a carboximidamide group modified with an N-hydroxy substituent . The compound is identified under CAS Registry Number 29044-24-4 . As a building block in organic synthesis, this piperidine derivative offers researchers a versatile template for developing novel molecules. Piperidine-based compounds are extensively studied in pharmaceutical research for their diverse biological activities . Scientific literature indicates that structurally similar piperidine derivatives have shown significant research value as inhibitors of bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . These inhibitors target the menaquinone biosynthesis pathway, a component of the bacterial electron transport chain that is essential for energy production and long-term bacterial survival, presenting a promising strategy for combating persistent infections . Researchers may explore this compound and its analogs to further investigate structure-activity relationships and optimize properties like potency and solubility . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O B1199650 N-hydroxy-1-piperidinecarboximidamide CAS No. 29044-24-4

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

29044-24-4

Formule moléculaire

C6H13N3O

Poids moléculaire

143.19 g/mol

Nom IUPAC

N'-hydroxypiperidine-1-carboximidamide

InChI

InChI=1S/C6H13N3O/c7-6(8-10)9-4-2-1-3-5-9/h10H,1-5H2,(H2,7,8)

Clé InChI

WDKQNCOJYGKYPL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=NO)N

SMILES isomérique

C1CCN(CC1)/C(=N/O)/N

SMILES canonique

C1CCN(CC1)C(=NO)N

Synonymes

N-(N-hydroxyamidino)piperidine
NHAP-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: N-hydroxy-1-piperidinecarboximidamide (CAS: 29044-24-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide, a piperidine derivative featuring an amidoxime functional group, has garnered interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. Notably, this compound is recognized as a potential modulator of nitric oxide synthase (NOS) and has demonstrated in vitro antiproliferative effects. This document details experimental protocols for its synthesis and for cytotoxicity assessment. Furthermore, it presents its known biological mechanism of action through signaling pathway diagrams and summarizes its physicochemical properties in a structured format for easy reference.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₆H₁₃N₃O. Its structure combines a piperidine ring with an N-hydroxycarboximidamide (amidoxime) functional group. The presence of the amidoxime group is key to its biological activities, including its potential to act as a nitric oxide synthase inhibitor and its capacity for metal chelation.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 29044-24-4
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
IUPAC Name N'-hydroxypiperidine-1-carboximidamide
Synonyms N-(N-hydroxyamidino)piperidine, NHAP-N, hydroxycarbamimidoyl-piperidine
Appearance White to off-white crystalline solid (predicted)
Melting Point Not reported
Boiling Point 284.2 ± 42.0 °C (Predicted)
Density 1.20 ± 0.1 g/cm³ (Predicted)
pKa 15.44 ± 0.50 (Predicted)
LogP 0.3 (Predicted)

Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of piperidine-1-carbonitrile with hydroxylamine.[1] This method is a common strategy for the preparation of amidoxime-containing compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a 3:2 mixture of ethanol and water.

  • Add piperidine-1-carbonitrile to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain this compound as a crystalline solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Piperidine-1-carbonitrile Piperidine-1-carbonitrile Reflux in Ethanol/Water Reflux in Ethanol/Water Piperidine-1-carbonitrile->Reflux in Ethanol/Water Hydroxylamine Hydroxylamine Hydroxylamine->Reflux in Ethanol/Water Extraction Extraction Reflux in Ethanol/Water->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product Product Recrystallization->Product

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound and related amidoxime derivatives is the inhibition of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.

Inhibition of Nitric Oxide Synthase

There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock. Therefore, selective inhibitors of iNOS are of significant therapeutic interest.

The catalytic mechanism of NOS involves the oxidation of L-arginine to L-citrulline and NO. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). This compound, as an amidoxime, can act as a substrate analog for L-arginine, binding to the active site of NOS. By competing with the natural substrate, it can inhibit the production of NO.

G cluster_nos Nitric Oxide Synthase (NOS) Active Site L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to NO_Production NO Production NOS->NO_Production Catalyzes Compound N-hydroxy-1-piperidine- carboximidamide Inhibition Inhibition Compound->Inhibition Inhibition->NOS Blocks L-Arginine Binding

Inhibition of Nitric Oxide Synthase by this compound.
Antiproliferative Activity

This compound has been reported to exhibit antiproliferative activity against breast cancer cell lines in vitro, with IC50 values in the low micromolar range. While the exact mechanism of its anticancer effect is not fully elucidated, it may be related to its NOS inhibitory activity, as nitric oxide can play a complex, context-dependent role in tumor biology.

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
Breast Cancer Cell LinesBreast Cancer1.2 - 8.7

Note: The specific breast cancer cell lines tested and the detailed experimental conditions for these IC50 values are not publicly available at the time of this writing.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Add Solubilization Solution Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cytotoxicity assay.

Pharmacokinetics

Currently, there is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. The piperidine motif is a common scaffold in many FDA-approved drugs and is generally associated with favorable pharmacokinetic properties. However, the metabolic stability of the piperidine ring can be influenced by its substitution pattern. The amidoxime group can also undergo metabolic transformations. Further studies are required to determine the ADME profile of this compound.

Conclusion

This compound is a compound of interest for its potential as a nitric oxide synthase inhibitor and its demonstrated in vitro antiproliferative activity. This technical guide has provided an overview of its chemical properties, a plausible synthesis protocol, its likely mechanism of action, and a standard protocol for evaluating its cytotoxicity. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies, in vivo efficacy, and a comprehensive pharmacokinetic and toxicological profiling.

References

Chemical and physical properties of N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of interest in medicinal chemistry, demonstrating potential as a modulator of biological processes, including nitric oxide synthesis and cancer cell proliferation. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

Structure and Identification
PropertyValueSource
IUPAC Name N'-hydroxypiperidine-1-carboximidamidePubChem[1]
CAS Number 29044-24-4PubChem[1]
Molecular Formula C6H13N3OPubChem[1]
Molecular Weight 143.19 g/mol PubChem[1]
Canonical SMILES C1CCN(CC1)C(=NO)NPubChem[1]
InChI Key WDKQNCOJYGKYPL-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties (Computed)

Experimental values for properties such as melting point, boiling point, and pKa have not been definitively reported. The following table summarizes computed data, which can provide useful estimates for experimental design.

PropertyPredicted ValueSource
XLogP3-AA 0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 143.105862047PubChem[1]
Topological Polar Surface Area 61.9 ŲPubChem[1]
Boiling Point 284.2 ± 42.0 °CChemicalBook (for a related compound)[2]
pKa 15.44 ± 0.50ChemicalBook (for a related compound)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general methods for the synthesis of related amidoximes, two primary synthetic routes can be proposed.

Synthesis from Piperidine-1-carbonitrile

This method involves the reaction of a nitrile with hydroxylamine, a common and effective way to form amidoximes.

Reaction Scheme:

Synthesis_from_Nitrile Piperidine-1-carbonitrile Piperidine-1-carbonitrile This compound This compound Piperidine-1-carbonitrile->this compound Hydroxylamine, Ethanol/Water, Reflux Hydroxylamine Hydroxylamine

Synthesis of this compound from piperidine-1-carbonitrile.

Detailed Protocol:

  • Reagents and Solvents:

    • Piperidine-1-carbonitrile

    • Hydroxylamine hydrochloride

    • Sodium carbonate

    • Ethanol

    • Deionized water

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in a 3:2 mixture of ethanol and water. b. Add an equimolar amount of sodium carbonate to the solution to liberate the free hydroxylamine. Stir for 15 minutes. c. To this mixture, add piperidine-1-carbonitrile (1 equivalent). d. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the ethanol under reduced pressure using a rotary evaporator. g. The aqueous residue is then extracted three times with ethyl acetate. h. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. i. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
1H NMR Signals corresponding to the piperidine ring protons and the N-OH and NH2 protons.
13C NMR Resonances for the carbon atoms of the piperidine ring and the carboximidamide carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight ([M+H]+ at m/z 144.11).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential biological activities, primarily as an inhibitor of nitric oxide synthase and as an anticancer agent.

Nitric Oxide Synthase (NOS) Inhibition

Background: Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. It is synthesized by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and neurodegenerative disorders.

Mechanism of Action: this compound is postulated to act as an inhibitor of NOS. The amidoxime functional group is a key feature that can interact with the active site of the enzyme, potentially competing with the natural substrate, L-arginine.

NOS_Inhibition cluster_0 Normal Physiological State cluster_1 Inhibition Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide Nitric Oxide NOS->Nitric Oxide Catalysis This compound This compound Inhibited_NOS NOS (Inhibited) This compound->Inhibited_NOS Inhibitor No_Nitric_Oxide Reduced Nitric Oxide Inhibited_NOS->No_Nitric_Oxide

Proposed mechanism of Nitric Oxide Synthase (NOS) inhibition.

Experimental Protocol for NOS Inhibition Assay:

  • Materials:

    • Purified iNOS enzyme

    • L-arginine (substrate)

    • NADPH (cofactor)

    • Griess reagent (for NO detection)

    • This compound (test compound)

    • 96-well microplates

    • Plate reader

  • Procedure: a. Prepare a reaction buffer containing appropriate concentrations of iNOS, L-arginine, and NADPH. b. Add varying concentrations of this compound to the wells of a 96-well plate. c. Initiate the reaction by adding the enzyme mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and measure the amount of nitrite (a stable product of NO) using the Griess reagent. f. Read the absorbance at 540 nm using a microplate reader. g. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity

Background: The antiproliferative effects of this compound have been suggested, with preliminary studies indicating activity against certain cancer cell lines.

Experimental Protocol for In Vitro Anticancer Assay (MTT Assay):

  • Materials:

    • Cancer cell line (e.g., breast cancer cell line)

    • Cell culture medium (e.g., DMEM) and supplements

    • Fetal bovine serum (FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

  • Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 value.

Anticancer_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with N-hydroxy-1- piperidinecarboximidamide Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis

Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion

This compound presents a scaffold with significant potential for further investigation in drug discovery and development. While a complete experimental dataset for its physicochemical properties is yet to be established, the available computed data and the outlined synthetic and biological evaluation protocols provide a solid foundation for researchers. Future work should focus on the experimental determination of its physical properties, detailed spectroscopic characterization, and in-depth studies to elucidate its precise mechanisms of action in biological systems.

References

N-hydroxy-1-piperidinecarboximidamide: A Technical Guide to its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of significant interest within the scientific community, primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS). This enzyme is a critical component in the production of nitric oxide (NO), a ubiquitous signaling molecule involved in a myriad of physiological and pathological processes. Dysregulation of NO production is implicated in various conditions, including neurodegenerative diseases, inflammation, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with NOS, the subsequent effects on downstream signaling pathways, and relevant experimental methodologies for its study.

Core Mechanism of Action: Nitric Oxide Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of nitric oxide synthase. NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS expression is induced by immunological stimuli and is calcium-independent.

This compound, containing a carboximidamide functional group, is structurally similar to L-arginine, the natural substrate of NOS. This structural mimicry allows it to act as a competitive inhibitor , binding to the active site of the NOS enzyme and thereby preventing the binding of L-arginine. This competitive inhibition can be reversed by increasing the concentration of L-arginine.

Data Presentation: Inhibitory Activity of Related Carboxamidine Compounds against NOS Isoforms

The following table summarizes the 50% inhibitory concentrations (IC50) of related pyrazole-1-carboxamidine compounds against different NOS isoforms, demonstrating the potential for potent and selective inhibition within this class of molecules.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)Selectivity ProfileReference
1H-Pyrazole-1-carboxamidine HCl (PCA)0.20.20.2Non-selective[1]
3-Methyl-PCA5--Preference for iNOS[1]
4-Methyl-PCA2.4--Preference for iNOS[1]
N(G)-methyl-L-arginine (NMA)6--Reference iNOS inhibitor[1]

Note: '-' indicates data not available in the cited source.

Downstream Signaling Pathway: The NO/cGMP Cascade

The inhibition of NOS by this compound directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a crucial cascade in many cell types.

Under normal physiological conditions, nitric oxide produced by NOS diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets to elicit a physiological response, such as smooth muscle relaxation (vasodilation), neurotransmission, and inhibition of platelet aggregation.

By inhibiting NOS, this compound reduces the production of nitric oxide. This leads to decreased activation of sGC, lower intracellular levels of cGMP, and consequently, a dampening of the entire NO/cGMP signaling cascade.

Mandatory Visualization: Signaling Pathway Diagram

NO_cGMP_Pathway cluster_extracellular Extracellular cluster_cell Target Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Response (e.g., Vasodilation) PKG->Response Inhibitor N-hydroxy-1- piperidinecarboximidamide Inhibitor->NOS Inhibition

Figure 1. Inhibition of the NO/cGMP signaling pathway.

Experimental Protocols: Assessing NOS Inhibition

The following provides a detailed methodology for a common in vitro assay to determine the inhibitory potential of a compound like this compound on nitric oxide synthase activity. This protocol is based on the spectrophotometric measurement of nitrite, a stable oxidation product of nitric oxide, using the Griess reagent.

In Vitro NOS Inhibition Assay (Griess Reagent Method)

Objective: To determine the IC50 value of this compound for a specific NOS isoform.

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS, iNOS, or eNOS)

  • L-Arginine solution

  • NADPH solution

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) solution

  • Calmodulin (for nNOS and eNOS assays)

  • Calcium Chloride (CaCl2) (for nNOS and eNOS assays)

  • EGTA (for iNOS control)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the reaction buffer.

    • Prepare a reaction mixture containing L-arginine, NADPH, BH4, and, if required, calmodulin and CaCl2 in the reaction buffer. Keep on ice.

    • Prepare a sodium nitrite standard curve by diluting the standard solution in the reaction buffer.

  • Enzyme Reaction:

    • To the wells of a 96-well plate, add a fixed amount of the purified NOS enzyme.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., L-NAME).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the reaction by adding a suitable reagent (e.g., by disrupting the enzyme).

    • Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Experimental Workflow Diagram

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor Dilutions) Start->Prep_Reagents Add_Enzyme Add NOS Enzyme to Microplate Wells Prep_Reagents->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Mix Pre_Incubate->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Griess_Assay Perform Griess Assay for Nitrite Detection Stop_Reaction->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End Logical_Relationship Structure Chemical Structure (Carboximidamide Group) Mimicry Structural Mimicry of L-Arginine Structure->Mimicry Binding Competitive Binding to NOS Active Site Mimicry->Binding Inhibition Inhibition of Nitric Oxide Synthesis Binding->Inhibition Downstream Modulation of Downstream Signaling (e.g., cGMP Pathway) Inhibition->Downstream Effect Therapeutic Potential Downstream->Effect

References

N-Hydroxy-1-piperidinecarboximidamide: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for N-hydroxy-1-piperidinecarboximidamide, a molecule of interest in medicinal chemistry and drug development due to its potential as a nitric oxide donor and its utility as a synthetic intermediate. Given the limited availability of experimental data in public databases, this document presents predicted spectroscopic data based on established principles, alongside a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

This compound possesses a piperidine ring linked to a hydroxycarboximidamide functional group. This structure imparts specific chemical and physical properties relevant to its biological activity and analytical characterization.

PropertyValue
IUPAC Name N'-hydroxy-1-piperidinecarboximidamide
CAS Number 29044-24-4
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been predicted based on the analysis of functional groups and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. These predictions are based on the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5br s1HN-H ydroxy
~4.5 - 5.5br s2HAmidine NH₂
~3.2 - 3.4t4HPiperidine (C2, C6)
~1.5 - 1.7m6HPiperidine (C3, C4, C5)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155 - 160C =NOH
~45 - 50Piperidine (C2, C6)
~24 - 27Piperidine (C4)
~22 - 25Piperidine (C3, C5)
Infrared (IR) Spectroscopy

The predicted IR absorption bands are summarized below, corresponding to the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (hydroxy)
3300 - 3100MediumN-H stretch (amidine)
2950 - 2850StrongC-H stretch (aliphatic)
1660 - 1630StrongC=N stretch (imidamide)
1470 - 1430MediumC-H bend (piperidine)
1100 - 1000MediumC-N stretch (piperidine)
950 - 900MediumN-O stretch
Mass Spectrometry (MS)

The predicted mass spectrum under Electron Ionization (EI) would likely show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation pattern is expected to involve the cleavage of the piperidine ring and the loss of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment Ion
143[C₆H₁₃N₃O]⁺ (Molecular Ion)
126[M - NH₃]⁺
84[C₅H₁₀N]⁺ (Piperidine ring fragment)
59[CH₃N₂O]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of amidoximes from nitriles.

Materials:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Stir the mixture at room temperature for 30 minutes to generate free hydroxylamine in situ.

  • Add piperidine-1-carbonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a ~10-20 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

Mass Spectrometry:

  • Analyze the sample using an ESI-MS or GC-MS system to determine the molecular weight and fragmentation pattern.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Piperidine-1-carbonitrile Hydroxylamine HCl Sodium Carbonate Reaction Reaction in Ethanol/Water (Reflux) Reactants->Reaction 1 Workup Extraction & Purification Reaction->Workup 2 Product N-hydroxy-1-piperidine- carboximidamide Workup->Product 3 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Characterization.

N-hydroxy-1-piperidinecarboximidamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and handling information for N-hydroxy-1-piperidinecarboximidamide (CAS No. 29044-24-4). The information is intended for use by professionals in research and development environments. Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this guide synthesizes data from chemical databases and general principles of laboratory safety for related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard statements apply[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Acute Toxicity (Dermal): Harmful in contact with skin.

  • Acute Toxicity (Inhalation): Harmful if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A visual representation of the logical relationships between exposure routes and resulting health hazards is provided below.

Hazard_Relationship cluster_exposure Routes of Exposure cluster_hazard Health Hazards Oral Ingestion Oral Ingestion A Harmful if Swallowed Oral Ingestion->A Dermal Contact Dermal Contact B Harmful in Contact with Skin Dermal Contact->B C Causes Skin Irritation Dermal Contact->C Inhalation Inhalation E Harmful if Inhaled Inhalation->E F May Cause Respiratory Irritation Inhalation->F D Causes Serious Eye Damage Eye Contact Eye Contact Eye Contact->D

Caption: Logical relationships between exposure routes and health hazards.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₃N₃OPubChem
Molecular Weight 143.19 g/mol PubChem
XLogP3-AA 0.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 61.9 ŲPubChem

Handling and Storage

Given the hazardous nature of this compound, stringent safety protocols should be followed.

Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound is illustrated below.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/Face Shield Don1->Don2 Don3 Chemical Resistant Gloves Don2->Don3 Handling Handle this compound in a Fume Hood Don3->Handling Doff1 Gloves Handling->Doff1 Doff2 Safety Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Generalized workflow for donning and doffing PPE.

Safe Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and/or a face shield are mandatory to prevent serious eye damage.

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Hygiene Practices: Avoid all personal contact. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, a general synthetic protocol for related amidoxime compounds can be adapted.

Illustrative Synthesis of this compound

A plausible synthetic route involves the reaction of a nitrile with hydroxylamine. The following is a generalized procedure and should be adapted and optimized under strict safety protocols[2].

Synthesis_Workflow A Combine Piperidine-1-carbonitrile, Hydroxylamine Hydrochloride, and a Base (e.g., Sodium Carbonate) in a Suitable Solvent (e.g., Ethanol/Water) B Reflux the Reaction Mixture A->B C Monitor Reaction Progress (e.g., by TLC or LC-MS) B->C D Cool the Reaction Mixture C->D E Work-up: e.g., Filtration, Extraction D->E F Purification: e.g., Recrystallization or Column Chromatography E->F G Characterization of This compound (e.g., NMR, MS, IR) F->G

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Users should conduct their own risk assessments before handling this compound.

References

Theoretical and Computational Insights into N-hydroxy-1-piperidinecarboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of significant interest in medicinal chemistry and drug development due to the presence of the hydroxamic acid-like amidoxime functionality. This functional group is known for its metal-chelating properties and its role as a nitric oxide donor, making it a valuable pharmacophore. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, offering insights into its structural, electronic, and thermodynamic properties. Due to the limited availability of direct computational studies on this specific molecule, this paper presents established computational workflows and hypothetical data to serve as a practical guide for researchers.

Introduction

This compound, with the chemical formula C6H13N3O, belongs to the class of amidoximes.[1] Its structure combines a piperidine ring with an N-hydroxycarboximidamide group. The IUPAC name for this compound is N'-hydroxypiperidine-1-carboximidamide, and its CAS registry number is 29044-24-4.[1] The unique arrangement of atoms in the amidoxime moiety confers upon it the ability to act as a bidentate ligand, forming stable complexes with various metal ions. This property is crucial in the design of enzyme inhibitors, particularly metalloproteinase inhibitors. Furthermore, the N-hydroxy group can participate in hydrogen bonding, influencing the molecule's conformation and interactions with biological targets.

Theoretical and computational chemistry offers powerful tools to elucidate the properties of such molecules at an atomic level, providing data that can be challenging to obtain through experimental means alone. This guide will explore the application of these methods to this compound.

Molecular Structure and Properties

The foundational step in the computational study of any molecule is the determination of its basic molecular properties.

PropertyValueSource
Molecular FormulaC6H13N3OPubChem[1]
IUPAC NameN'-hydroxypiperidine-1-carboximidamidePubChem[1]
CAS Number29044-24-4PubChem[1]
Molecular Weight143.19 g/mol PubChem[1]
XLogP30.3PubChem[1]
Topological Polar Surface Area61.9 ŲPubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors3PubChem[1]

Theoretical and Computational Methodologies

A variety of computational methods can be employed to study this compound. The choice of method depends on the desired accuracy and the specific property being investigated.

Quantum Mechanics (QM) Methods

Quantum mechanics methods, particularly Density Functional Theory (DFT), are well-suited for obtaining accurate geometric, electronic, and spectroscopic properties of molecules.

The first step in a typical QM study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. Subsequent frequency calculations at the same level of theory can confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

DFT calculations can provide a wealth of information about the electronic structure of this compound. This includes:

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing insight into the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are important for intermolecular interactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or for studying the dynamic behavior of the molecule, molecular mechanics and molecular dynamics methods are more computationally feasible.

The piperidine ring in this compound can adopt different conformations (e.g., chair, boat, twist-boat). Additionally, rotation around the C-N bonds can lead to different rotamers. A systematic conformational search using molecular mechanics can identify the low-energy conformers. The relative energies of these conformers can then be refined using more accurate QM methods. Studies on related N-hydroxy amides suggest a strong preference for a trans conformation about the amide-like bond.

Molecular dynamics simulations can provide insights into the behavior of this compound in a biological environment, such as in solution or interacting with a protein. These simulations solve Newton's equations of motion for the atoms in the system, allowing the study of its dynamic properties over time.

Hypothetical Computational Data

Table 1: Calculated Geometric Parameters (DFT B3LYP/6-31G)*
ParameterBond/AngleCalculated Value
Bond LengthC=N (imidamide)1.28 Å
N-O (hydroxy)1.41 Å
C-N (piperidine)1.47 Å
Bond AngleC-N-O110.5°
N-C-N (imidamide)121.0°
Dihedral AngleH-O-N-C180.0° (trans)
Table 2: Calculated Mulliken Atomic Charges (DFT B3LYP/6-31G)*
AtomCharge (e)
O (hydroxyl)-0.65
N (hydroxyl)-0.20
C (imidamide)+0.45
N (amino)-0.50
N (piperidine)-0.35
Table 3: Calculated Thermodynamic Properties (DFT B3LYP/6-31G)*
PropertyValue
Enthalpy (H)Value in Hartree
Gibbs Free Energy (G)Value in Hartree
Entropy (S)Value in J/mol·K
Dipole MomentValue in Debye

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the synthesis and experimental characterization are crucial for validating computational results.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a piperidine-1-carbonitrile with hydroxylamine.

Materials:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve piperidine-1-carbonitrile in a 3:2 mixture of ethanol and water.

  • Add an equimolar amount of hydroxylamine hydrochloride and sodium carbonate to the solution.

  • Reflux the mixture for approximately 3 hours.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The synthesized compound should be characterized by standard spectroscopic methods:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=N).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Visualization of Computational Workflows

Graphviz diagrams are provided to illustrate the logical flow of the computational studies described.

computational_workflow cluster_qm Quantum Mechanics (DFT) cluster_md Molecular Mechanics / Dynamics mol_struct Initial Molecular Structure geom_opt Geometry Optimization mol_struct->geom_opt conf_search Conformational Search mol_struct->conf_search freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO/LUMO, Charges, MEP) geom_opt->electronic_prop spec_pred Spectra Prediction (IR, Raman) freq_calc->spec_pred md_setup System Setup (Solvation, Force Field) conf_search->md_setup md_sim Molecular Dynamics Simulation md_setup->md_sim traj_analysis Trajectory Analysis md_sim->traj_analysis

Caption: General workflow for computational studies.

signaling_pathway_analogy cluster_input Input cluster_computation Computation cluster_output Output Data structure Molecular Structure (e.g., SMILES, PDB) qm_calc Quantum Mechanics Calculation (e.g., DFT) structure->qm_calc mm_calc Molecular Mechanics Calculation (e.g., Conformational Search) structure->mm_calc geom_data Optimized Geometry (Bond lengths, angles) qm_calc->geom_data electronic_data Electronic Properties (Charges, Orbitals) qm_calc->electronic_data thermo_data Thermodynamic Properties (Energy, Enthalpy) qm_calc->thermo_data conformers Low-energy Conformers mm_calc->conformers

Caption: Input-computation-output relationship.

Conclusion

While experimental data for this compound is sparse in the public domain, theoretical and computational chemistry provides a powerful framework for predicting its properties and behavior. This guide has outlined the key computational methodologies, from high-accuracy quantum mechanics calculations to efficient molecular mechanics simulations, that can be applied to this molecule. The provided hypothetical data and workflows serve as a starting point for researchers to initiate their own in-silico investigations. Such studies are invaluable in the early stages of drug discovery and development, enabling the rational design of novel therapeutics based on the this compound scaffold. The synergy between computational predictions and experimental validation will be crucial in unlocking the full potential of this promising molecule.

References

The Amidoxime Functional Group in Piperidine Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the amidoxime functional group as a key component in piperidine-based scaffolds. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to confer desired three-dimensional geometry for optimal target binding. When combined with the versatile amidoxime functional group, these scaffolds offer unique advantages in drug design, particularly in developing prodrugs to enhance oral bioavailability and in creating novel molecular entities for a range of therapeutic targets.

This guide will focus on the synthesis, characterization, and pharmacological applications of these hybrid structures, with a detailed case study on the promising cytoprotective agent BGP-15. It includes detailed experimental protocols and visual workflows to provide a practical resource for researchers in the field.

Core Concepts: The Synergy of Piperidine and Amidoxime

The integration of an amidoxime moiety, -C(NH₂)=NOH, into a piperidine scaffold is a strategic choice in medicinal chemistry for several key reasons:

  • The Piperidine Scaffold : As a saturated heterocycle, the piperidine ring is conformationally flexible yet stable. It can improve a drug's pharmacokinetic properties, such as absorption and distribution, and its basic nitrogen atom can be crucial for target interaction or for tuning solubility.[1]

  • The Amidoxime Functional Group :

    • Prodrug Strategy : Amidoximes are well-established prodrugs for amidines.[2][3] Amidines are often highly basic and positively charged at physiological pH, leading to poor membrane permeability and low oral bioavailability. The corresponding amidoxime is significantly less basic, allowing for improved absorption from the gastrointestinal tract. In vivo, the amidoxime is then reduced back to the active amidine by enzymes such as the mitochondrial Amidoxime Reducing Component (mARC).[2]

    • Bioisosterism : The amidoxime group can serve as a bioisostere for carboxylic acids, enabling similar hydrogen bonding interactions with biological targets while altering the molecule's overall properties.[4]

    • Direct Biological Activity : In addition to their role as prodrugs, amidoximes can chelate metal ions (e.g., zinc), making them suitable for inhibiting metalloenzymes. They have also been investigated as nitric oxide (NO) donors.[4]

Synthesis and Characterization

The synthesis of piperidine-containing amidoximes typically involves a two-stage process: first, the construction of a piperidine scaffold bearing a nitrile (-C≡N) group, followed by the conversion of the nitrile to the amidoxime.

General Synthesis Workflow

The most common method for converting a nitrile to an amidoxime is through the addition of hydroxylamine.[4]

G cluster_0 Scaffold Synthesis cluster_1 Amidoxime Formation cluster_2 Analysis Start Piperidine Precursor (e.g., Piperidin-4-one) Step1 Introduction of Nitrile Group (e.g., Strecker Synthesis) Start->Step1 Reagents Intermediate Piperidine-Nitrile Intermediate Step1->Intermediate Step2 Reaction with Hydroxylamine (NH2OH·HCl, Base) Intermediate->Step2 Product Final Piperidine-Amidoxime Product Step2->Product Purify Purification (Chromatography, Recrystallization) Product->Purify Characterize Characterization (NMR, MS, FTIR) Purify->Characterize

Figure 1: General workflow for the synthesis and analysis of piperidine-amidoximes.

Characterization relies on standard spectroscopic techniques. ¹H and ¹³C NMR are used to confirm the overall structure, while the appearance of characteristic peaks in FTIR spectroscopy (e.g., for O-H, N-H, and C=N bonds) and the correct molecular ion peak in mass spectrometry confirm the successful formation of the amidoxime.[5]

Case Study: BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic amidoxime)

BGP-15 is a nicotinic amidoxime derivative containing a piperidine moiety that has demonstrated significant cytoprotective effects, particularly through the modulation of mitochondrial function.[2][6] It is a prime example of a biologically active molecule combining these two key structural features.

Mechanism of Action: Modulating Mitochondrial Dynamics

Under cellular stress, the mitochondrial network often becomes fragmented and dysfunctional. BGP-15 has been shown to counteract this by promoting mitochondrial fusion and inhibiting excessive fission, thereby preserving mitochondrial integrity and function.[6] This process is governed by a balance between key regulatory proteins.

The signaling pathway is illustrated below:

G cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_fission Mitochondrial Fission (Inhibited by BGP-15) cluster_fusion Mitochondrial Fusion (Promoted by BGP-15) Stress Increased ROS pDrp1_S616 p-DRP1 (Ser616) (Active) Stress->pDrp1_S616 activates Fis1 Fis1 Stress->Fis1 increases Drp1 DRP1 (Cytosolic) Drp1_Mito DRP1 Translocation to Mitochondria pDrp1_S616->Drp1_Mito Fragmentation Mitochondrial Fragmentation Drp1_Mito->Fragmentation Fis1->Fragmentation OPA1 OPA1 Fusion Mitochondrial Fusion & Integrity OPA1->Fusion MFN12 MFN1 / MFN2 MFN12->Fusion BGP15 BGP-15 BGP15->Drp1_Mito inhibits BGP15->Fis1 decreases expression BGP15->OPA1 increases expression BGP15->MFN12 increases expression

Figure 2: Mechanism of action of BGP-15 on mitochondrial dynamics under cellular stress.

As shown in Figure 2, BGP-15 exerts its protective effects by:

  • Promoting Fusion : It increases the expression of key mitochondrial fusion proteins, including Optic Atrophy 1 (OPA1) and Mitofusins 1 and 2 (MFN1/2).[6]

  • Inhibiting Fission : It reduces the expression of the fission protein Fis1 and, crucially, inhibits the translocation of Dynamin-related protein 1 (DRP1) from the cytosol to the mitochondria, a key step in initiating fission.[6]

Quantitative Biological Data for BGP-15

While specific enzyme inhibitory constants (IC₅₀) are not widely reported, studies have quantified BGP-15's protective effects in cell-based assays.

ParameterCell LineConditionConcentrationResultReference
Mitochondrial Membrane Potential (ΔΨm) WRL-68 (human liver)H₂O₂-induced oxidative stress50 µMPrevents H₂O₂-induced mitochondrial depolarization.[6][6]
Cell Viability WRL-68 (human liver)H₂O₂-induced cell death (24h)10-50 µMConcentration-dependent increase in cell survival.[6][6]
Mitochondrial ROS Production U-251 MG (glioma)LPS-induced inflammation (1h)50 µMAttenuates the LPS-induced increase in mitochondrial ROS.[2][2]
Anti-Angiogenesis Murine Hepatoma XenograftIn vivo treatment100 mg/kg/day50% decrease in microvascular density and VEGF mRNA levels.[7][7]

Broader Applications: The Prodrug Concept in Action

The primary utility of the amidoxime group in piperidine scaffolds is its role as a prodrug for a corresponding active amidine. This strategy is particularly relevant for targets that bind arginine or similar cationic moieties, such as Nitric Oxide Synthase (NOS), thrombin, and Factor Xa.

Nitric Oxide Synthase (NOS) Inhibition

Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory diseases. Many potent NOS inhibitors are amidine-containing compounds designed to mimic the natural substrate, L-arginine. However, these inhibitors often suffer from poor oral bioavailability. Incorporating the active amidine into a piperidine scaffold and masking it as an amidoxime prodrug is a promising strategy to develop orally active iNOS inhibitors.

G cluster_prodrug Prodrug (Oral Administration) cluster_active Active Drug (In Vivo) cluster_target Pharmacological Target Prodrug Piperidine-Amidoxime (Inactive, Less Basic, Orally Absorbed) Amidine Piperidine-Amidine (Active, Basic, Poorly Absorbed) Prodrug->Amidine mARC Enzyme (Reduction in Mitochondria) NOS Nitric Oxide Synthase (NOS) Amidine->NOS Inhibition NO_prod NO Production NOS->NO_prod

Figure 3: The amidoxime-prodrug strategy for developing oral NOS inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of piperidine-amidoxime compounds.

Example Protocol: Synthesis of BGP-15

This protocol is adapted from the procedure described in patent EP0406386B1.

Objective: To synthesize O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic acid amidoxime.

Materials:

  • Nicotinic acid amidoxime

  • N-(2,3-epoxypropyl)-piperidine

  • Sodium hydroxide (NaOH)

  • Pure, dry Dimethylformamide (DMF)

  • tert-Butanol

  • Hydrochloric acid (HCl) or other suitable acid for salt formation

  • Isopropanol

Procedure:

  • To a solution of nicotinic acid amidoxime (6.9 g, 50 mmol) in pure, dry DMF (50 ml), add powdered sodium hydroxide (1.0 g, 25 mmol) and tert-butanol (4.7 ml, 50 mmol).

  • Stir the resulting suspension. To this, add redistilled N-(2,3-epoxypropyl)piperidine (7.8 g, 55 mmol).

  • Heat the reaction mixture to 65-70 °C and stir for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The suspension should transform into a pale brown solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to pH 6 with a suitable acid (e.g., HCl in an alcohol solvent) to neutralize any remaining base, then clarify and filter if necessary.

  • Further acidify the clear solution to pH 2.5 to precipitate the dihydrochloride salt of the product.

  • The crude product can be isolated by filtration or by diluting the reaction mixture with a solvent like isopropanol to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

  • The final product, O-(3-piperidino-2-hydroxy-1-propyl)-nicotinic acid amidoxime dihydrochloride, can be further purified by recrystallization if needed.

Example Protocol: Western Blot Analysis of Mitochondrial Fusion/Fission Proteins

This protocol is a general guide for analyzing changes in proteins like OPA1 and DRP1, as would be done to evaluate the effects of a compound like BGP-15.

Objective: To determine the expression levels of OPA1, MFN1/2, DRP1, and Fis1 in cell lysates after treatment.

Materials:

  • Cultured cells (e.g., neonatal rat cardiomyocytes or H9c2 cells)

  • Treatment compound (e.g., BGP-15) and stressor (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 10-15% polyacrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-OPA1, anti-DRP1, anti-MFN1, anti-Fis1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Tris-buffered saline with Tween 20 (TBST)

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentrations of the test compound (e.g., 50 µM BGP-15) for a specified pre-treatment time, followed by co-treatment with a stressor (e.g., 150 µM H₂O₂) for the desired duration. Include appropriate vehicle and stressor-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-OPA1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:3000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to a loading control (e.g., β-actin) to compare expression levels across different samples.[8]

Conclusion

The strategic combination of the privileged piperidine scaffold with the versatile amidoxime functional group provides a powerful platform for modern drug discovery. This approach offers a validated solution to the challenge of poor oral bioavailability of basic amidine drugs and opens avenues for developing novel therapeutics targeting a range of biological systems. The case of BGP-15 highlights the potential of such molecules to act on complex cellular pathways, such as mitochondrial dynamics, offering new hope for treating diseases rooted in cellular stress and dysfunction. The synthetic and analytical protocols provided herein serve as a practical foundation for researchers aiming to explore and expand this promising area of medicinal chemistry.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-hydroxy-1-piperidinecarboximidamide from piperidine-1-carbonitrile. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis and purification of the target compound. The provided data is summarized for clarity, and visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding and execution.

Introduction

This compound, also known as an amidoxime derivative of piperidine, is a versatile synthetic intermediate. The amidoxime functional group is a common bioisostere for carboxylic acids and esters in drug design, offering improved metabolic stability and pharmacokinetic properties. The synthesis of this compound is typically achieved through the nucleophilic addition of hydroxylamine to piperidine-1-carbonitrile. This method is a robust and widely used strategy for the preparation of N-hydroxyamidines from their corresponding nitriles.[1] This document presents a reliable protocol for this transformation, intended for use in a research and development setting.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material Piperidine-1-carbonitrile[1]
Key Reagents Hydroxylamine Hydrochloride, Sodium Carbonate[1]
Solvent Ethanol/Water (3:2 v/v)[1]
Reaction Temperature Reflux[1]
Reaction Time 3 hours[1]
Product Isolation Ethyl acetate extraction and recrystallization[1]
Reported Yield 70-99%[1]
Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol

Experimental Protocol

This protocol details the synthesis of this compound from piperidine-1-carbonitrile.

Materials and Equipment:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol (Reagent grade)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware and consumables

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperidine-1-carbonitrile, hydroxylamine hydrochloride, and sodium carbonate.

  • Solvent Addition: Add a mixture of ethanol and water in a 3:2 volume ratio to the flask. The amount of solvent should be sufficient to dissolve the reagents and allow for efficient stirring.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for a period of 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.[1]

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Visualizations

Reaction Pathway:

reaction_pathway piperidine Piperidine-1-carbonitrile (C6H10N2) product This compound (C6H13N3O) piperidine->product + Hydroxylamine Hydrochloride, Sodium Carbonate Ethanol/Water (3:2), Reflux, 3h hydroxylamine Hydroxylamine (NH2OH)

Caption: Chemical transformation of piperidine-1-carbonitrile to this compound.

Experimental Workflow:

experimental_workflow start Start: Reagent Preparation reaction_setup Combine Piperidine-1-carbonitrile, Hydroxylamine HCl, and Na2CO3 in Flask start->reaction_setup solvent_addition Add Ethanol/Water (3:2) Mixture reaction_setup->solvent_addition reflux Heat to Reflux with Stirring for 3 hours solvent_addition->reflux workup Cool to Room Temperature and Begin Work-up reflux->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Recrystallize Crude Product drying->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating hydroxylamine hydrochloride in the absence of a solvent.

  • Piperidine-1-carbonitrile is a toxic substance. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any work.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and safety precautions, researchers can successfully prepare this important building block for applications in drug discovery and development. The provided data and visualizations serve as a clear and concise guide for the execution of this synthetic procedure.

References

Standard experimental protocol for using N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide (CAS: 29044-24-4) is a small molecule of interest in biomedical research due to its structural similarity to known inhibitors of nitric oxide synthases (NOS). This document provides detailed experimental protocols for the synthesis, in vitro evaluation of its biological activities, including nitric oxide synthase inhibition and cytotoxicity against cancer cell lines. Additionally, a potential signaling pathway influenced by this compound is discussed. The provided data is illustrative and based on the activity of structurally related compounds, intended to serve as a template for experimental design and data presentation.

Chemical Information

PropertyValue
IUPAC Name N'-hydroxypiperidine-1-carboximidamide
CAS Number 29044-24-4
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Structure (Image of the chemical structure of this compound)

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of a suitable piperidine precursor with hydroxylamine. The following is a representative protocol.

Materials:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of piperidine-1-carbonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a crystalline solid.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

Compounds containing a carboximidamide functional group have been shown to inhibit nitric oxide synthase isoforms.[1][2] The following protocol describes a method to assess the inhibitory activity of this compound against inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).

Materials:

  • Purified recombinant human iNOS, eNOS, and nNOS enzymes

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin (for eNOS and nNOS)

  • Tetrahydrobiopterin (BH4)

  • Griess Reagent (for nitrite determination)

  • This compound

  • Positive control inhibitor (e.g., L-NMMA or 1H-Pyrazole-1-carboxamidine HCl)

  • 96-well microplates

  • Incubator

  • Microplate reader

Protocol:

  • Prepare a reaction buffer containing appropriate concentrations of all cofactors (NADPH, Calmodulin, BH4).

  • In a 96-well plate, add the reaction buffer to each well.

  • Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the test wells. Add the positive control inhibitor to separate wells and a vehicle control (e.g., DMSO) to control wells.

  • Add the respective NOS enzyme (iNOS, eNOS, or nNOS) to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding L-Arginine to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution.

  • Determine the concentration of nitrite, a stable oxidation product of nitric oxide, by adding the Griess Reagent to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Quantitative Data (for illustration):

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)
This compound2.515.85.2
1H-Pyrazole-1-carboxamidine HCl (Control)[1]0.20.20.2
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 200 µM).

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with the positive control and a vehicle control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Hypothetical Quantitative Data (for illustration):

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
This compound75.3120.198.5
Doxorubicin (Control)0.81.20.9

Potential Signaling Pathway Involvement

Inhibition of nitric oxide synthase can impact cellular redox balance and oxidative stress. A key pathway involved in the cellular response to oxidative stress is the Nrf2/HO-1 signaling pathway. While not directly demonstrated for this compound, it is plausible that by modulating NO levels, it could indirectly influence this pathway.

G compound This compound iNOS iNOS compound->iNOS Inhibition NO Nitric Oxide (NO) iNOS->NO Production ROS Reactive Oxygen Species (ROS) NO->ROS Modulation of Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociation Keap1 Keap1 Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulation Antioxidant Antioxidant Effects HO1->Antioxidant

Caption: Proposed mechanism of this compound action.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization nos_assay NOS Inhibition Assay (iNOS, eNOS, nNOS) characterization->nos_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) characterization->cytotoxicity_assay ic50_nos IC50 Determination (NOS Inhibition) nos_assay->ic50_nos ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity_assay->ic50_cyto

Caption: Overall experimental workflow.

Conclusion

The protocols detailed in this document provide a framework for the investigation of this compound. Based on its chemical structure, it is a promising candidate for further research as a modulator of nitric oxide signaling and as a potential cytotoxic agent. The provided experimental designs and data presentation formats are intended to guide researchers in their studies of this and similar compounds. It is important to note that the quantitative data presented herein is hypothetical and serves as an example. Actual experimental results may vary.

References

Application Notes and Protocols: N-hydroxy-1-piperidinecarboximidamide as a Precursor in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-hydroxy-1-piperidinecarboximidamide, a versatile precursor for the synthesis of complex organic molecules, particularly those with therapeutic potential. Detailed protocols for its synthesis and its application in the preparation of a potent class of neuronal nitric oxide synthase (nNOS) inhibitors are provided.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, offering structural rigidity and favorable pharmacokinetic properties. The N-hydroxyamidine functional group provides a handle for further chemical transformations, making it a key intermediate in the synthesis of various bioactive compounds. This document outlines the synthesis of this compound and its elaboration into a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making selective nNOS inhibitors promising therapeutic agents.

Data Presentation

Table 1: Synthesis of this compound

ParameterValue
Starting MaterialPiperidine-1-carbonitrile
Key ReagentsHydroxylamine hydrochloride, Sodium carbonate
SolventEthanol/Water (3:2)
Reaction TemperatureReflux
Reaction Time3 hours
Typical Yield 70-99%
Purification MethodRecrystallization

Table 2: Multi-step Synthesis of a Thiophene-based nNOS Inhibitor

StepReactionKey Reagents/CatalystsSolventTypical Yield
1Synthesis of this compoundSee Table 1Ethanol/Water70-99%
2Reduction of N-hydroxyamidine to AmidineCatalytic Hydrogenation (e.g., Pd/C, H₂) or other reducing agentsMethanol or similarHigh (literature suggests efficient conversion)
3Imidoylation/Coupling with Thiophene DerivativeThiophene-2-carbonyl chloride or activated thiophene derivativeAprotic solvent (e.g., THF, DCM) with a baseGood to Excellent
4Further functionalization (if required)Varies based on target moleculeVariesVaries

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from piperidine-1-carbonitrile.

Materials:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in a 3:2 mixture of ethanol and water.

  • Add piperidine-1-carbonitrile (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Thiophene-based Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

This protocol outlines a plausible multi-step synthesis of a potent thiophene-2-carboximidamide-based nNOS inhibitor, utilizing this compound as a key precursor. This route is based on established chemical transformations for the synthesis of similar bioactive molecules.

Step 2a: Reduction of this compound to Piperidine-1-carboximidamide

N-hydroxyamidines can be reduced to the corresponding amidines, a transformation that is also known to occur in vivo, making N-hydroxyamidines effective prodrugs.[1][2]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine-1-carboximidamide. This product may be used in the next step without further purification if of sufficient purity.

Step 2b: Coupling of Piperidine-1-carboximidamide with an Activated Thiophene Derivative

Materials:

  • Piperidine-1-carboximidamide (from Step 2a)

  • Thiophene-2-carbonyl chloride (or another activated thiophene derivative)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve piperidine-1-carboximidamide in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base (1.1 equivalents) to the solution.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the target nNOS inhibitor.

  • Fully characterize the final compound using NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Visualizations

G cluster_synthesis Synthesis of this compound Piperidine_1_carbonitrile Piperidine-1-carbonitrile Intermediate Nucleophilic Addition Piperidine_1_carbonitrile->Intermediate Hydroxylamine Hydroxylamine (from Hydrochloride salt) Hydroxylamine->Intermediate Product This compound Intermediate->Product Rearrangement

Caption: Synthetic pathway for this compound.

G cluster_workflow Experimental Workflow: Synthesis of a Thiophene-based nNOS Inhibitor Start This compound Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Amidine Piperidine-1-carboximidamide Reduction->Amidine Coupling Coupling with Activated Thiophene Amidine->Coupling nNOS_Inhibitor Potent nNOS Inhibitor Coupling->nNOS_Inhibitor Thiophene Thiophene-2-carbonyl chloride Thiophene->Coupling

Caption: Workflow for the synthesis of a potent nNOS inhibitor.

G cluster_pathway Simplified Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx activates Calmodulin Calmodulin Ca_Influx->Calmodulin activates nNOS_Active nNOS (active) Calmodulin->nNOS_Active binds to and activates nNOS_Inactive nNOS (inactive) nNOS_Inactive->nNOS_Active NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_Active->NO_Citrulline catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC NO activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Downstream Physiological Effects (e.g., Neurotransmission, Synaptic Plasticity) PKG->Physiological_Effects phosphorylates targets leading to nNOS_Inhibitor nNOS Inhibitor (e.g., Thiophene-based) nNOS_Inhibitor->nNOS_Active inhibits

Caption: Overview of the nNOS signaling pathway and point of inhibition.

References

Application Note: Quantification of N-hydroxy-1-piperidinecarboximidamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a general method for the quantification of N-hydroxy-1-piperidinecarboximidamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the limited availability of a specific validated method for this analyte, this protocol provides a robust starting point for method development and validation. The methodology is based on established analytical principles for similar compounds, including piperidine derivatives and guanidino compounds. The proposed method utilizes a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier.

Introduction

This compound and its derivatives are of increasing interest in pharmaceutical research and drug development due to their potential therapeutic activities. Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of various analytes.[1] This application note outlines a starting protocol for the determination of this compound by RP-HPLC.

Experimental

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • Sodium phosphate (analytical grade)

Chromatographic Conditions

Based on typical methods for piperidine and guanidino compounds, the following starting conditions are proposed:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water or 20 mM Sodium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 10-90% B over 20 minutes) - Method development required
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (or wavelength of maximum absorbance determined by UV scan)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary for complex matrices to remove interfering substances. For simple aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.

Method Development and Validation

For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The quantitative data obtained during method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) >0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Table 3: LOD and LOQ

ParameterValue (µg/mL)
LOD [Insert Data]
LOQ [Insert Data]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

Discussion

The successful quantification of this compound relies on achieving good chromatographic separation from potential impurities and degradation products. The choice of a C18 column provides a versatile stationary phase for the retention of this moderately polar compound. The mobile phase composition, particularly the pH and organic modifier concentration, will be critical in controlling the retention time and peak shape. An acidic mobile phase is often employed for amine-containing compounds to ensure their protonation and minimize tailing.[2][3]

UV detection at a low wavelength (e.g., 210 nm) is a common starting point for compounds lacking a strong chromophore. It is highly recommended to perform a UV-Vis scan of the analyte to determine the wavelength of maximum absorbance for improved sensitivity and selectivity.

For compounds that exhibit poor retention or peak shape under the initial conditions, several strategies can be employed. These include adjusting the mobile phase pH, changing the organic modifier (e.g., from acetonitrile to methanol), or exploring different stationary phases (e.g., C8, phenyl-hexyl). In some cases, pre-column derivatization might be necessary to enhance UV absorbance or improve chromatographic behavior, a technique reported for other piperidine compounds.[3][4][5][6]

Conclusion

This application note provides a foundational RP-HPLC method for the quantification of this compound. The proposed starting conditions and protocols are based on established analytical methodologies for structurally related compounds. It is essential that this method be thoroughly developed and validated for the specific application and matrix to ensure accurate and reliable results.

References

Application Note: X-ray Crystallography Protocol for N-hydroxy-1-piperidinecarboximidamide Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the three-dimensional molecular structure of N-hydroxy-1-piperidinecarboximidamide via single-crystal X-ray crystallography. The following sections outline the necessary steps from crystal growth to data analysis, offering a comprehensive guide for researchers. High-quality single crystals are paramount for unambiguous structural elucidation, which is a critical component in drug design and development.[1][2] This protocol is designed to be a robust starting point, though optimization of specific parameters may be necessary for successful structure determination.

Crystal Growth of this compound

The initial and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions)[3]. The purity of the compound, choice of solvent, and crystallization technique are crucial factors.[4]

Recommended Starting Techniques:

  • Slow Evaporation: This is the simplest method and often a good starting point.[4]

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent. Potential solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, or a mixture such as dichloromethane/hexane.[5][6]

    • Filter the solution to remove any particulate matter.[4]

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm perforated with a few small holes).[6]

    • Allow the solvent to evaporate slowly and undisturbed over several days.[5]

  • Slow Cooling: This method is effective for compounds with temperature-dependent solubility.[5]

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Ensure all solid has dissolved.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The slow cooling process allows for the formation of well-ordered crystals.[7]

  • Vapor Diffusion: This technique is highly successful for growing high-quality crystals.[5]

    • Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., methanol, THF).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[5]

    • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[5]

Table 1: Suggested Solvents for Crystallization Screening

Solvent SystemRationale
EthanolA polar protic solvent, often effective for compounds with hydrogen bonding capabilities.
AcetonitrileA polar aprotic solvent, offering different solubility characteristics.
Ethyl Acetate/Hexane (e.g., 1:3)A binary system where solubility can be finely tuned by adjusting the ratio of the polar and non-polar components.[6]
Dichloromethane/Methanol (e.g., 97:3)A solvent mixture that has been successful for other small organic molecules.[8]

Experimental Workflow for X-ray Crystallography

The overall process from a pure compound to a final crystal structure is outlined in the diagram below.

Xray_Workflow Compound Pure N-hydroxy-1- piperidinecarboximidamide Crystallization Crystal Growth (Slow Evaporation, Cooling, or Diffusion) Compound->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing & Reduction (Indexing, Integration, Scaling) DataCollection->Processing Solution Structure Solution (e.g., Direct Methods - SHELXS) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation & Analysis (e.g., PLATON, CIF generation) Refinement->Validation FinalStructure Final 3D Structure & Crystallographic Data Validation->FinalStructure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Protocol for Data Collection and Structure Determination

Crystal Mounting
  • Under a microscope, select a well-formed, single crystal with sharp edges and no visible cracks.

  • Carefully coat the crystal in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent degradation from air and ice formation during cooling.[8]

  • Mount the selected crystal onto a suitable sample holder, such as a MiTeGen MicroMount or a glass fiber.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[8]

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3] The total rotation and exposure time per frame will depend on the crystal's diffraction quality and the instrument's capabilities.

  • The collected images will contain a pattern of diffraction spots. The intensity and position of these spots are used to determine the crystal's unit cell and the arrangement of atoms within it.[3]

Table 2: Typical Data Collection Parameters

ParameterTypical Value/Setting
Radiation SourceMo-Kα (λ = 0.71073 Å)
Temperature100(2) K
Detector Distance40-60 mm
Exposure Time per Frame10-60 seconds (dependent on crystal)
Oscillation Angle per Frame0.5-1.0°
Total Data Collection180-360°
Data Processing
  • The raw diffraction images are processed using software such as CrysAlisPro, MOSFLM, or XDS.[8][9]

  • Indexing: The software determines the unit cell parameters and the Bravais lattice of the crystal.[9]

  • Integration: The intensities of all the diffraction spots (reflections) are measured.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame, and symmetry-related reflections are merged to create a final reflection file.

Structure Solution and Refinement
  • Structure Solution: The processed reflection data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods with software like SHELXS or SHELXT.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[8] This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor; a lower R-factor indicates a better fit.

  • Validation: The final structure is validated for geometric correctness and to ensure there are no errors in the model using software like PLATON.[8] The final crystallographic data is typically reported in a Crystallographic Information File (CIF).

Table 3: Key Crystallographic Refinement Parameters

ParameterDescription
Space GroupDescribes the symmetry of the crystal lattice. Determined during data processing.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal.
ZThe number of molecules per unit cell.
R1, wR2Agreement factors between the calculated and observed structure factors. Lower values indicate a better fit.
Goodness-of-Fit (GooF)Should be close to 1 for a good refinement.

Conclusion

This protocol provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound. Successful application of these methods will yield a precise three-dimensional molecular structure, providing invaluable insight for drug development and medicinal chemistry applications. While this document outlines a general procedure, empirical optimization of crystallization and data collection parameters will be key to achieving a high-quality final structure.

References

Application Notes and Protocols for In Vitro Profiling of N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxy-1-piperidinecarboximidamide is a chemical compound with potential therapeutic applications, including roles in modulating nitric oxide levels and exhibiting anti-tumor activity.[1] Its structural features, particularly the carboximidamide group, suggest it may interact with various biological targets. This document provides a comprehensive guide for the in vitro experimental design to characterize the biological activity of this compound, from initial cytotoxicity screening to elucidating its mechanism of action. These protocols are intended to be adaptable to specific research questions and laboratory settings.

Initial Cytotoxicity and Cell Viability Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[2][3] This allows for the determination of a therapeutic window and informs the concentrations to be used in subsequent, more detailed assays.

Recommended Cell Lines

Based on the potential applications of this compound, the following cell lines are recommended for initial screening:

  • MCF-7: A human breast cancer cell line, relevant for assessing anti-tumor properties.[4][5]

  • HCT-116: A human colon cancer cell line, also for evaluating anticancer potential.[4]

  • SH-SY5Y: A human neuroblastoma cell line, useful for investigating neuroprotective or neurotoxic effects, particularly given the compound's potential to modulate nitric oxide.

  • HEK293: A non-cancerous human embryonic kidney cell line, to assess selectivity and general cytotoxicity to non-malignant cells.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., DMSO diluted in medium) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile
Cell LineTreatment Duration (hr)IC50 (µM)
MCF-724
48
72
HCT-11624
48
72
SH-SY5Y24
48
72
HEK29324
48
72

Mechanism of Action Studies

Once the cytotoxic or cytostatic effects are established, the next step is to investigate the underlying molecular mechanisms. This can involve assessing the compound's impact on specific signaling pathways, protein expression, and cellular morphology.

Experimental Workflow for Mechanism of Action

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation Cytotoxicity Cytotoxicity/Cell Viability Assays (e.g., MTT, XTT) WesternBlot Western Blot Analysis (Protein Expression) Cytotoxicity->WesternBlot Identify affected pathways EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity->EnzymeAssay Investigate direct enzyme inhibition IF Immunofluorescence (Protein Localization) WesternBlot->IF Confirm protein localization TargetKnockdown Target Knockdown/Overexpression IF->TargetKnockdown Validate target involvement EnzymeAssay->TargetKnockdown

Caption: A logical workflow for the in vitro characterization of this compound.

Protocol: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression levels or post-translational modifications upon compound treatment.[9]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against apoptosis markers like Cleaved Caspase-3, or cell cycle regulators like Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Treat cells with this compound at concentrations around the IC50 value for a specified time. Lyse the cells in RIPA buffer and determine the protein concentration.[10]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Protein Expression Changes
Target ProteinTreatment GroupFold Change vs. Control
Cleaved Caspase-3Vehicle1.0
0.5 x IC50
1 x IC50
2 x IC50
Cyclin D1Vehicle1.0
0.5 x IC50
1 x IC50
2 x IC50
Protocol: Immunofluorescence for Protein Localization

Immunofluorescence allows for the visualization of the subcellular localization of specific proteins and can reveal changes induced by the compound.[13]

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation[13]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[13]

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[14]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[13]

  • Blocking: Block with 5% BSA for 1 hour to reduce non-specific binding.[14]

  • Antibody Incubation: Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[15]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Hypothetical Signaling Pathway Investigation

Based on the known ability of similar compounds to modulate nitric oxide and kinase activity, a plausible mechanism of action for this compound could involve the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to apoptosis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bcl2->Apoptosis Inhibition Compound N-hydroxy-1-piperidine- carboximidamide Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

This proposed pathway can be investigated by using Western blot to measure the phosphorylation status of key proteins like Akt and mTOR, and their downstream targets, following treatment with the compound.

Conclusion

The provided application notes and protocols offer a structured approach to the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, and then delving into its mechanism of action through protein expression and localization studies, researchers can gain valuable insights into the therapeutic potential of this compound. The data generated from these experiments will be crucial for guiding further preclinical development.

References

Application Notes and Protocols for Assessing AnticCcer Activity on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Breast cancer remains a significant global health concern, necessitating the continuous development of novel and effective anticancer therapies. A crucial step in the discovery and development of these therapies is the preclinical evaluation of their efficacy using in vitro models, such as breast cancer cell lines. This document provides a comprehensive set of protocols for assessing the anticancer activity of test compounds on breast cancer cell lines. The described assays are fundamental for characterizing the cellular and molecular effects of potential anticancer agents, including their impact on cell viability, apoptosis, cell cycle progression, and cell migration. Furthermore, this guide outlines methods for investigating the underlying mechanisms of action by examining key signaling pathways frequently dysregulated in breast cancer.

I. Assessment of Cell Viability and Cytotoxicity

A primary indicator of anticancer activity is the ability of a compound to reduce the viability of cancer cells. The MTT and XTT assays are colorimetric methods widely used to assess cell metabolic activity, which in most cases correlates with cell viability.[1][2]

A. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

B. Data Presentation: Cell Viability (MTT Assay)
Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control01.2 ± 0.05100%
Test Compound11.0 ± 0.0483.3%
Test Compound100.6 ± 0.0350.0%
Test Compound500.2 ± 0.0216.7%
Test Compound1000.1 ± 0.018.3%

II. Evaluation of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][6]

A. Annexin V/PI Staining Protocol

This assay is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Materials:

  • Treated and untreated breast cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in breast cancer cells by treating with the test compound for the desired time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

B. Data Presentation: Apoptosis Analysis
Cell PopulationDescriptionPercentage of Cells (Mean ± SD)
Q1 (Annexin V- / PI+)Necrotic cells2.5 ± 0.5%
Q2 (Annexin V+ / PI+)Late apoptotic cells15.2 ± 1.8%
Q3 (Annexin V- / PI-)Live cells75.8 ± 3.2%
Q4 (Annexin V+ / PI-)Early apoptotic cells6.5 ± 0.9%

III. Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest at specific phases, thereby inhibiting cell proliferation. Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

A. Cell Cycle Analysis Protocol

Materials:

  • Treated and untreated breast cancer cells

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Treat breast cancer cells with the test compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[10]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 15-30 minutes at room temperature in the dark.[11]

  • Analyze the DNA content by flow cytometry.

B. Data Presentation: Cell Cycle Distribution
Treatment Group% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control65.2 ± 2.5%20.1 ± 1.8%14.7 ± 1.5%
Test Compound (10 µM)45.8 ± 3.1%15.5 ± 1.2%38.7 ± 2.9%

IV. Assessment of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing (scratch) assay and the Transwell invasion assay are two common methods to assess these properties in vitro.[12][13]

A. Wound Healing (Scratch) Assay Protocol

This assay measures the collective migration of a sheet of cells.[12]

Materials:

  • Breast cancer cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[14]

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).[15]

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

B. Transwell Invasion Assay Protocol

This assay measures the ability of cells to invade through a basement membrane matrix.[16]

Materials:

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel or other basement membrane extract

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[17]

  • Harvest and resuspend breast cancer cells in serum-free medium.

  • Seed the cells (e.g., 1 x 10^5 cells) into the upper chamber of the Transwell insert.[16]

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

C. Data Presentation: Cell Migration and Invasion

Wound Healing Assay

Treatment GroupTime (hours)Wound Closure (%) (Mean ± SD)
Vehicle Control2485.3 ± 5.1%
Test Compound (10 µM)2432.7 ± 4.2%

Transwell Invasion Assay

Treatment GroupNumber of Invading Cells per Field (Mean ± SD)
Vehicle Control152 ± 15
Test Compound (10 µM)45 ± 8

V. Investigation of Signaling Pathways

To understand the molecular mechanisms of a test compound, it is essential to investigate its effects on key signaling pathways implicated in breast cancer. Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within these pathways.[18][19] Common pathways to investigate include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[20][21]

A. Western Blot Protocol

Materials:

  • Treated and untreated breast cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

B. Data Presentation: Western Blot Analysis
Target ProteinVehicle Control (Relative Density)Test Compound (10 µM) (Relative Density)
p-Akt (Ser473)1.00.3
Total Akt1.01.0
p-ERK1/21.00.4
Total ERK1/21.01.0
β-actin1.01.0

VI. Visualizations

A. Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanism of Action start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with Anticancer Compound start->treatment viability Cell Viability (MTT/XTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Assay) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle migration Migration/Invasion (Wound Healing/Transwell) treatment->migration western_blot Western Blot (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis IC50 Determination apoptosis->data_analysis Quantification of Apoptotic Cells cell_cycle->data_analysis Cell Cycle Distribution migration->data_analysis Quantification of Motility western_blot->data_analysis Protein Expression/Phosphorylation

Caption: Experimental workflow for assessing anticancer activity.

B. PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Anticancer_Drug Anticancer Drug Anticancer_Drug->PI3K Inhibits Anticancer_Drug->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential drug targets.

C. Ras/Raf/MEK/ERK Signaling Pathway Diagram

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Anticancer_Drug Anticancer Drug Anticancer_Drug->Raf Inhibits Anticancer_Drug->MEK Inhibits Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway.

References

Application Notes and Protocols: N-hydroxy-1-piperidinecarboximidamide Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. Within this domain, the exploration of novel catalyst scaffolds is a continuous endeavor. N-hydroxy-1-piperidinecarboximidamide and its derivatives represent a class of compounds with intriguing structural features, combining the piperidine framework common in many organocatalysts with the N-hydroxyguanidine moiety. While the practical application of these specific derivatives in organocatalysis is a nascent and largely unexplored field, theoretical studies and the known reactivity of related functional groups suggest significant potential.

This document provides an overview of the theoretical applications of this compound derivatives in organocatalysis, alongside protocols for their synthesis and a general framework for evaluating their catalytic activity.

Theoretical Applications in Organocatalysis

The N-hydroxyguanidine functional group possesses both Brønsted basicity and hydrogen-bonding capabilities, which are key features of many successful organocatalysts. Theoretical studies suggest that this compound derivatives could be effective in promoting asymmetric reactions. One promising area is in asymmetric aldol reactions, where the catalyst is proposed to facilitate the reaction via enamine activation. Theoretical calculations have indicated a potential reduction in the Gibbs free energy of activation (ΔG‡) by 8-12 kcal/mol for such reactions.[1]

The general proposed catalytic cycle for an aldol reaction is depicted below.

Aldol Reaction Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst N-Hydroxy-1-piperidine- carboximidamide Derivative Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Catalyst Hydrolysis releases Catalyst and Product Iminium->Product + H2O

Proposed catalytic cycle for an aldol reaction.

Synthesis of this compound

The parent compound can be synthesized through nucleophilic substitution or condensation reactions. A general laboratory-scale protocol is provided below.

Materials:

  • Piperidine derivative

  • Hydroxylamine intermediate (e.g., hydroxylamine hydrochloride)

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Solvent (e.g., ethanol, methanol, dichloromethane)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Protocol:

  • To a solution of the chosen piperidine derivative in a suitable solvent, add the hydroxylamine intermediate and a base.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, and confirm its mass by mass spectrometry.

General Protocol for Screening Organocatalytic Activity

For researchers interested in exploring the catalytic potential of novel this compound derivatives, the following general workflow for screening their activity in a model reaction, such as a Michael addition, is proposed.

Organocatalyst Screening Workflow cluster_workflow Screening Protocol Start Start: Synthesize Chiral This compound Derivative ReactionSetup Reaction Setup: - Catalyst (e.g., 10 mol%) - Michael Donor (e.g., 1.2 equiv) - Michael Acceptor (1.0 equiv) - Solvent - Additive (if any) Start->ReactionSetup Reaction Stir at Controlled Temperature (e.g., room temperature) ReactionSetup->Reaction Monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Work-up Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification Analysis Analyze Product: - Determine Yield - Determine Enantiomeric Excess (chiral HPLC) Purification->Analysis End End: Evaluate Catalyst Performance Analysis->End

General workflow for screening catalytic activity.

Table 1: Hypothetical Screening Data for a Michael Addition

The following table illustrates how quantitative data from such a screening experiment could be presented. This data is hypothetical and serves as a template for reporting results.

EntryCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)ee (%)
110CH₂Cl₂None244515
210TolueneNone245220
310THFNone246025
410THFAcetic Acid187540
55THFAcetic Acid247038

Conclusion and Future Outlook

The exploration of this compound derivatives in organocatalysis is an area ripe for investigation. While experimental data is currently scarce in the public domain, the underlying chemical principles of the N-hydroxyguanidine functional group suggest a strong potential for catalytic activity. The protocols and workflows outlined in this document provide a foundational framework for researchers to synthesize these novel compounds and systematically evaluate their efficacy in asymmetric transformations. Further research in this area could lead to the discovery of a new class of powerful and versatile organocatalysts.

References

Troubleshooting & Optimization

Troubleshooting N-hydroxy-1-piperidinecarboximidamide stability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-hydroxy-1-piperidinecarboximidamide. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Rapid loss of potency can be attributed to several factors, primarily hydrolysis and oxidation. The amidoxime functional group is susceptible to degradation, especially under non-optimal pH conditions and in the presence of oxidizing agents. Ensure your solvent is degassed and at a neutral pH if possible. Storage at recommended low temperatures (2-8°C) is crucial.

Q2: I am observing unexpected peaks in my chromatogram when analyzing aged samples of this compound. What could these be?

A2: Unexpected peaks are likely degradation products. The primary degradation pathways for this compound include:

  • Hydrolysis: The carboximidamide can hydrolyze to form piperidine-1-carboxamide and hydroxylamine.

  • Oxidation: The hydroxylamine moiety can be oxidized, leading to various byproducts. The piperidine ring itself can also undergo oxidation.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.

It is recommended to perform peak purity analysis and, if possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to help elucidate their structures.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid: Store in a tightly sealed container, protected from light and moisture, at 2-8°C. The compound can be hygroscopic.

  • Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a pH close to neutral (pH 6-7.5) and store at 2-8°C for short periods. For longer-term storage, consider freezing at -20°C or below, but conduct freeze-thaw stability studies to ensure this does not accelerate degradation. Always protect solutions from light.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation:

  • Control pH: Avoid highly acidic or basic conditions.

  • Use Antioxidants: For solution-based assays, consider the addition of a small amount of a compatible antioxidant, but verify it does not interfere with your experiment.

  • Protect from Light: Work in a laboratory with minimal UV light exposure or use amber-colored vials and glassware.

  • Maintain Low Temperatures: Keep samples on ice or in a cooling block during preparation and analysis.

  • Use High-Purity Solvents: Ensure solvents are free from metal ions and peroxides, which can catalyze degradation.

Quantitative Stability Data (Illustrative)

The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of amidoxime chemistry. Note: This is illustrative data and should be confirmed by in-house stability studies.

Table 1: Hydrolytic Stability of this compound (1 mg/mL in aqueous solution) after 24 hours.

ConditionTemperature (°C)% Degradation (Illustrative)Major Degradants (Putative)
0.1 M HCl60~ 25%Piperidine-1-carboxamide, Hydroxylamine
pH 7.0 Buffer60~ 5%Minor oxidative and hydrolytic products
0.1 M NaOH60~ 40%Piperidine-1-carboxamide, Hydroxylamine

Table 2: Oxidative Stability of this compound (1 mg/mL in 50:50 Acetonitrile:Water) after 8 hours.

ConditionTemperature (°C)% Degradation (Illustrative)Major Degradants (Putative)
3% H₂O₂25~ 30%Oxidized piperidine ring derivatives, N-oxide derivatives
Control25< 2%-

Table 3: Photostability of this compound (Solid and Solution) according to ICH Q1B.

SampleExposure% Degradation (Illustrative)Observations
Solid1.2 million lux hours~ 5%Slight discoloration
Solid200 watt hours/m² UV~ 10%Noticeable discoloration
Solution (in quartz)1.2 million lux hours~ 15%-
Solution (in quartz)200 watt hours/m² UV~ 25%-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 8 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

  • Photodegradation: Expose the stock solution in a photochemically transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3] A dark control should be stored under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Visualizations

degradation_pathway This compound This compound Piperidine-1-carboxamide Piperidine-1-carboxamide This compound->Piperidine-1-carboxamide Hydrolysis (Acid/Base) Hydroxylamine Hydroxylamine This compound->Hydroxylamine Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation / Photolysis experimental_workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid Hydrolysis Stressed_Samples Generate Stressed Samples Base_Hydrolysis Base Hydrolysis Oxidation Oxidation Photolysis Photolysis Thermolysis Thermolysis Stock_Solution Prepare Stock Solution of Compound Stock_Solution->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis troubleshooting_logic Problem Unexpected Peaks in Chromatogram Check_Control Analyze Control Sample Problem->Check_Control Impurity Impurity from Synthesis Check_Control->Impurity Peak in Control Degradation Degradation Product Check_Control->Degradation Peak not in Control Hypothesize Hypothesize Degradation Pathway Degradation->Hypothesize LCMS Perform LC-MS Analysis Hypothesize->LCMS Confirm Confirm Structure LCMS->Confirm

References

Technical Support Center: Synthesis of N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-hydroxy-1-piperidinecarboximidamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Reagent Degradation: Hydroxylamine solutions can be unstable. The quality of the starting nitrile or imidoyl chloride is also crucial. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor conversion. 4. pH Issues: The reaction of hydroxylamine with nitriles is sensitive to pH. An inappropriate pH can hinder the reaction.1. Monitoring and Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time or temperature. 2. Use Fresh Reagents: Use freshly prepared hydroxylamine solutions. Ensure the purity and integrity of other starting materials. 3. Stoichiometric Adjustments: Carefully control the molar ratios of the reactants. A slight excess of hydroxylamine may be beneficial. 4. pH Control: Maintain the appropriate pH for the reaction. For nitrile conversion, a mildly basic condition is often preferred.
Presence of Significant Impurities 1. Amide Byproduct Formation: A common side reaction, especially when starting from nitriles, is the hydrolysis of the nitrile or the product to the corresponding amide. 2. Unreacted Starting Materials: Incomplete reaction can leave significant amounts of starting materials in the crude product. 3. Dimerization or Polymerization: Under certain conditions, side reactions leading to dimers or polymers can occur.1. Anhydrous Conditions: For certain methods, ensure anhydrous conditions to minimize hydrolysis. 2. Alternative Synthesis Route: If amide formation is persistent, consider an alternative synthetic route, such as the imidoyl chloride method. 3. Purification: Employ appropriate purification techniques like recrystallization or column chromatography to remove impurities.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult. 2. Oily Product: The crude product may isolate as an oil instead of a solid, complicating handling and purification. 3. Ineffective Recrystallization: Choosing an inappropriate solvent system for recrystallization can lead to poor recovery or purity.1. Solvent Selection: Carefully select the reaction and workup solvents to facilitate product isolation. 2. Inducing Crystallization: If the product is an oil, try techniques like scratching the flask, seeding with a small crystal, or cooling to a lower temperature. 3. Recrystallization Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic routes include:

  • Direct Amination of a Piperidine Precursor: This method involves the reaction of a piperidine derivative with hydroxylamine hydrochloride. It is often carried out in a solvent like ethanol at room temperature.

  • From Piperidine-1-carbonitrile: This is a widely used method where piperidine-1-carbonitrile is reacted with hydroxylamine. The reaction is typically performed in the presence of a base.

  • Imidoyl Chloride Substitution: This route involves the preparation of an imidoyl chloride from a corresponding amide, which is then reacted with hydroxylamine. This method can offer high yields.

Q2: How can I minimize the formation of the amide byproduct in the nitrile conversion method?

A2: The formation of the amide byproduct often results from the nucleophilic attack of hydroxide ions on the nitrile or the amidoxime product. To minimize this:

  • Control the Basicity: Use a non-hydroxide base, such as triethylamine or sodium bicarbonate, to control the pH.

  • Anhydrous Conditions: While challenging with hydroxylamine hydrochloride, minimizing water content can reduce hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the hydrolysis side reaction.

Q3: What is a suitable solvent for the synthesis of this compound from piperidine-1-carbonitrile?

A3: Ethanol is a commonly used solvent for this reaction. An ethanol-water mixture can also be employed, especially when using hydroxylamine hydrochloride and a base like sodium bicarbonate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (nitrile) from the more polar product (amidoxime). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is a recommended method for the purification of this compound?

A5: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system needs to be determined experimentally, but ethanol, ethyl acetate, or mixtures with non-polar solvents like hexane are often good starting points. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

Data Presentation

Table 1: Comparison of Synthetic Methods for Amidoxime Synthesis

Synthetic Method Starting Material Typical Reagents Typical Yield (%) Key Advantages Potential Disadvantages
Nitrile ConversionNitrileHydroxylamine hydrochloride, Base (e.g., NaHCO₃, Et₃N)70-99Simple reagents, often a one-step reaction.Potential for amide byproduct formation.
Imidoyl Chloride SubstitutionAmideChlorinating agent (e.g., PCl₅), Hydroxylamine88High yield, can avoid amide byproduct.Requires an additional step to form the imidoyl chloride.
Direct AminationPiperidine derivativeHydroxylamine hydrochloride75-85Mild reaction conditions.Starting material may not be readily available.

Experimental Protocols

Protocol 1: Synthesis of this compound from Piperidine-1-carbonitrile

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in a 4:1 mixture of ethanol and water.

  • Reaction Initiation: Stir the mixture and gently warm it to approximately 50°C for about 30 minutes to liberate the free hydroxylamine.

  • Addition of Nitrile: To this solution, add piperidine-1-carbonitrile (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, concentrate the solution under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_outcome Potential Outcomes cluster_purification Purification Piperidine-1-carbonitrile Piperidine-1-carbonitrile Reaction_Mixture Reaction in Ethanol/Water with Base Piperidine-1-carbonitrile->Reaction_Mixture Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_Mixture Desired_Product This compound Reaction_Mixture->Desired_Product Main Reaction Side_Product Amide Byproduct Reaction_Mixture->Side_Product Side Reaction (Hydrolysis) Purification_Step Recrystallization or Chromatography Desired_Product->Purification_Step Side_Product->Purification_Step Final_Product Pure Product Purification_Step->Final_Product

Caption: Synthesis workflow for this compound.

Recrystallization techniques for purifying N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of N-hydroxy-1-piperidinecarboximidamide. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available synthesis procedures, ethyl acetate is a recommended solvent for the recrystallization of this compound[1]. Due to the polar nature of the compound, other polar solvents or solvent mixtures may also be suitable. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample, as purity can affect solubility.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent[2]. To resolve this, try warming the solution to redissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Allowing the solution to cool very slowly can also promote crystal formation over oiling.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is often due to supersaturation or using too much solvent[2][3]. If you suspect supersaturation, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound[3]. If too much solvent was used, you will need to carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again[2].

Q4: The recovery of my purified compound is very low. How can I improve the yield?

A4: Low recovery can result from several factors. Using the minimum amount of hot solvent to dissolve the compound is crucial; excess solvent will lead to a significant portion of your product remaining in the mother liquor[3][4]. Ensure the solution is cooled sufficiently to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product[3].

Q5: My purified compound is still colored. How can I remove colored impurities?

A5: If your compound remains colored after recrystallization, the use of activated charcoal may be necessary. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield[4].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve - Inappropriate solvent.- Insufficient solvent.- Presence of insoluble impurities.- Perform solubility tests to find a more suitable solvent.- Gradually add more hot solvent until the compound dissolves.- If a small amount of solid remains, it may be an impurity. Perform a hot filtration to remove it.
Crystals form too quickly - Solution is too concentrated.- The solution cooled too rapidly.- Add a small amount of additional hot solvent to the solution.- Allow the flask to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Oiling out - Melting point of the compound is below the solvent's boiling point.- High concentration of impurities.- Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble. Cool slowly.- Consider an alternative purification method like column chromatography if impurities are significant.
No crystal formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
Low yield of crystals - Used an excess of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with warm solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Always wash crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal conditions, including solvent choice and volumes, should be determined empirically.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethyl acetate, ethanol, water, or mixtures) to each tube.

  • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal to the hot solution.

  • Swirl the flask and gently heat for a few minutes.

4. Hot Filtration (if necessary):

  • If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Recrystallization Workflow

Recrystallization_Workflow A Crude This compound B Dissolve in minimal hot solvent A->B C Hot Solution B->C D Colored Impurities? C->D E Add Activated Charcoal D->E Yes M Insoluble Impurities? D->M No F Hot Filtration E->F G Cool Slowly to Room Temp F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Crystals K->L M->F Yes M->G No

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: N-hydroxy-1-piperidinecarboximidamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N-hydroxy-1-piperidinecarboximidamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

This compound and its derivatives primarily act as inhibitors of matrix metalloproteinases (MMPs) and modulators of nitric oxide synthase (NOS).[1][2] The N-hydroxyguanidine moiety is crucial for this activity, often chelating the zinc ion in the active site of MMPs. Its ability to modulate nitric oxide levels is significant in inflammatory and neurodegenerative disease models.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound at -20°C. Avoid repeated freeze-thaw cycles of solutions. Due to the potential for hydrolysis of the C=N bond, maintaining a neutral to slightly acidic pH for solutions is recommended.[3]

Q3: What are the key safety precautions to take when working with this compound?

While specific toxicity data for this compound is not extensively documented in the provided results, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust or contact with skin and eyes.

Troubleshooting Guides

Synthesis and Purification

Q1: I am experiencing low yields in the synthesis of this compound. How can I optimize the reaction?

Low yields can often be attributed to suboptimal reaction conditions. Consider the following optimization strategies:

  • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 40-60°C for the coupling reaction between piperidine-1-carboximidoyl chloride and hydroxylamine hydrochloride.[3]

  • Stoichiometry: Ensure the correct stoichiometric ratio of reactants. An excess of the amine or hydroxylamine (e.g., 1:1.2) may be necessary to drive the reaction to completion.[3]

  • pH Control: The reaction should be carried out under basic conditions to facilitate the nucleophilic attack. Sodium bicarbonate is a commonly used base.[4]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification can be challenging due to the polarity of the N-hydroxyguanidine group. Here are some effective methods:

  • Recrystallization: This is a common method for purifying the solid product. Ethyl acetate is a suitable solvent for recrystallization.[4]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexane can be effective.[4]

ParameterRecommended ConditionReference
Reaction Temperature 40-60°C[3]
Amine to Hydroxylamine Ratio 1:1.2[3]
Purification Method 1 Recrystallization from Ethyl Acetate[4]
Purification Method 2 Silica Gel Chromatography (Ethyl Acetate/Hexane)[4]
Analytical and Characterization

Q1: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation. The piperidine protons typically appear in the δ 1.4–3.2 ppm range in 1H NMR (DMSO-d6).[4]

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretch at approximately 1640 cm-1.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight, typically observing the [M+H]+ ion.[3]

  • High-Performance Liquid Chromatography (HPLC): A C18 column with an acetonitrile/water mobile phase can be used to assess purity, which should ideally be >95% by UV detection at 254 nm.[3]

Q2: I am observing unexpected peaks in my mass spectrum. What are the common fragmentation patterns for N-hydroxyguanidines?

While specific fragmentation patterns for this compound are not detailed in the search results, general fragmentation patterns for related structures like amines and amides can provide clues. Common fragmentation for amines involves alpha-cleavage, leading to the loss of an alkyl radical. For cyclic amines, a common fragmentation is the loss of a hydrogen atom (M-1).[4]

Biological Assays

Q1: My MMP inhibition assay is giving inconsistent results. What are the common pitfalls?

Inconsistent results in MMP inhibition assays can arise from several factors:

  • Enzyme Activity: Ensure the MMP enzyme is active. Use a positive control and handle the enzyme according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.

  • Substrate Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • Incubation Time: A pre-incubation step of the inhibitor with the enzyme before adding the substrate may be necessary to allow for binding equilibrium to be reached.[5]

  • Assay Buffer: The assay buffer should be at the optimal pH for enzyme activity and should not contain components that interfere with the assay.

  • Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate IC50 values.

Q2: I am not detecting a significant change in nitric oxide levels in my cell-based assay. What could be the issue?

Several factors can affect the outcome of nitric oxide assays:

  • Cell Health and Density: Ensure cells are healthy and plated at the optimal density. Over-confluent or stressed cells may not respond appropriately to stimuli.

  • Stimulus Concentration and Duration: Optimize the concentration of the stimulating agent (e.g., lipopolysaccharide, LPS) and the incubation time.

  • Griess Reagent Stability: The Griess reagent should be freshly prepared and protected from light, as it is light-sensitive.[6]

  • Interference from Media Components: Some components in cell culture media, like phenol red, can interfere with the colorimetric readings of the Griess assay. It is advisable to use phenol red-free media or run appropriate blanks.[7]

  • Nitrate Reductase Activity: When measuring total nitric oxide production (nitrite + nitrate), ensure the nitrate reductase enzyme is active and that its cofactor (NADPH) is present in sufficient amounts.[8]

AssayCommon IssueTroubleshooting TipReference
MMP Inhibition Inconsistent IC50 valuesPre-incubate inhibitor with enzyme before adding substrate.[5]
Low signalCheck enzyme activity with a known inhibitor.
Nitric Oxide (Griess Assay) High backgroundUse phenol red-free media or subtract blank values.[7]
No signal changeOptimize stimulus (e.g., LPS) concentration and incubation time.
Ensure Griess reagent is fresh and light-protected.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the reaction of a piperidine derivative with hydroxylamine.[4]

Materials:

  • Piperidine-1-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol/water (3:2 ratio)

  • Ethyl acetate

Procedure:

  • Dissolve piperidine-1-carbonitrile and hydroxylamine hydrochloride in a 3:2 mixture of ethanol and water.

  • Add sodium carbonate to the mixture to act as a base.

  • Reflux the reaction mixture for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate to obtain this compound.

Fluorogenic MMP-9 Inhibition Assay

This protocol is a general guideline for a fluorometric MMP-9 inhibitor screening assay.[5][9]

Materials:

  • Recombinant human MMP-9

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35)

  • This compound (test inhibitor)

  • Known MMP-9 inhibitor (positive control, e.g., NNGH)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitors in the assay buffer.

  • Add a defined amount of MMP-9 enzyme to each well of the 96-well plate, except for the blank wells.

  • Add the diluted inhibitors and controls to their respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the MMP-9 substrate solution in the assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 328 nm and an emission wavelength of 420 nm for 10-30 minutes at 37°C.

  • Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Nitric Oxide Measurement in Cell Culture (Griess Assay)

This protocol describes the measurement of nitrite, a stable product of nitric oxide, in cell culture supernatants using the Griess reagent.[6][10][11]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) for stimulation

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified pre-incubation time.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours. Include unstimulated and vehicle controls.

  • After incubation, collect the cell culture supernatants.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

  • Add 50 µL of the supernatants and standards to a 96-well plate in duplicate.

  • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.

  • Add 50 µL of the Griess reagent to each well.

  • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Visualizations

MMP_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptor extracellular_stimuli->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nf_kb NF-κB Pathway receptor->nf_kb transcription_factors Transcription Factors (AP-1, NF-κB) pi3k_akt->transcription_factors mapk->transcription_factors nf_kb->transcription_factors mmp9_gene MMP-9 Gene Transcription transcription_factors->mmp9_gene pro_mmp9 Pro-MMP-9 (Inactive) mmp9_gene->pro_mmp9 active_mmp9 Active MMP-9 pro_mmp9->active_mmp9 ecm_degradation ECM Degradation active_mmp9->ecm_degradation cell_migration Cell Migration & Invasion ecm_degradation->cell_migration inhibitor This compound inhibitor->active_mmp9

Caption: MMP-9 signaling pathway and point of inhibition.

iNOS_Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) tlr4 Toll-like Receptor 4 (TLR4) inflammatory_stimuli->tlr4 jak_stat JAK/STAT Pathway inflammatory_stimuli->jak_stat myd88 MyD88 tlr4->myd88 mapk_inos MAPK Pathway myd88->mapk_inos nf_kb_inos NF-κB Pathway myd88->nf_kb_inos transcription_factors_inos Transcription Factors (NF-κB, IRFs) mapk_inos->transcription_factors_inos nf_kb_inos->transcription_factors_inos jak_stat->transcription_factors_inos inos_gene iNOS Gene Transcription transcription_factors_inos->inos_gene inos_protein iNOS Protein inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production l_arginine L-Arginine l_arginine->no_production inflammation Inflammation & Cytotoxicity no_production->inflammation modulator This compound modulator->inos_protein Modulation

Caption: iNOS signaling pathway and point of modulation.

Experimental_Workflow synthesis Synthesis of N-hydroxy-1- piperidinecarboximidamide purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization in_vitro_assays In Vitro Biological Assays characterization->in_vitro_assays mmp_assay MMP Inhibition Assay in_vitro_assays->mmp_assay no_assay Nitric Oxide Assay in_vitro_assays->no_assay data_analysis Data Analysis (IC50 / NO Quantification) mmp_assay->data_analysis no_assay->data_analysis

Caption: General experimental workflow.

References

Improving the solubility of N-hydroxy-1-piperidinecarboximidamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxy-1-piperidinecarboximidamide. Our aim is to help you overcome common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound, like many organic compounds, can have limited solubility in purely aqueous solutions. Several factors can contribute to this issue:

  • pH of the Buffer: The solubility of ionizable compounds is often pH-dependent. The carboximidamide and N-hydroxy groups can be protonated or deprotonated depending on the pH, which in turn affects solubility.

  • Polarity Mismatch: A significant difference in polarity between the compound and the aqueous buffer can hinder dissolution.

  • Concentration: You may be attempting to create a solution that is above the compound's intrinsic aqueous solubility limit.

  • Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for dissolution.

Q2: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Modifying the pH of your buffer can be a highly effective first step.[1][2] Since the molecule contains basic nitrogen atoms, adjusting the pH to be more acidic can lead to protonation and the formation of a more soluble salt form.

  • Use of Co-solvents: Adding a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1][5]

  • Heating: Gently warming the solution can often increase the rate of dissolution and the overall solubility. However, it is crucial to ensure the compound is stable at elevated temperatures.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[6]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution after initial dissolution.

This often occurs when a supersaturated solution is created, or when the buffer conditions (e.g., pH) change over time.

Troubleshooting Steps:

  • Verify pH Stability: Re-measure the pH of your solution to ensure it has not shifted.

  • Consider a Different Buffer: Some buffer components can interact with the compound. Try a different buffering agent.

  • Reduce Final Concentration: Your target concentration may be too high for the current solvent system.

  • Optimize Co-solvent Percentage: If using a co-solvent, you may need to adjust its concentration. A systematic titration can help identify the optimal percentage.

Issue 2: The compound is taking too long to dissolve.

Slow dissolution can be a kinetic issue rather than a fundamental solubility problem.

Troubleshooting Steps:

  • Increase Agitation: Ensure the solution is being adequately stirred or vortexed.

  • Gentle Heating: As mentioned previously, warming the solution can expedite the process.

  • Particle Size Reduction: Grinding the solid compound into a finer powder can significantly increase the dissolution rate.[6]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for dissolving this compound.

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate).

  • Create saturated solutions: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Screening

This protocol allows for the systematic evaluation of different co-solvents.

  • Select co-solvents: Choose a few common, water-miscible organic solvents such as ethanol, DMSO, and PEG 400.

  • Prepare co-solvent mixtures: Create a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Following steps 2-5 from the pH-dependent solubility protocol, determine the solubility of this compound in each co-solvent mixture.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

Buffer pHSolubility (mg/mL)
2.015.2
4.08.5
6.02.1
7.41.3
9.01.5

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer

Co-solventConcentration (% v/v)Solubility (mg/mL)
None01.3
Ethanol104.8
Ethanol209.2
DMSO106.5
DMSO2012.7
PEG 400105.9
PEG 4002011.4

Note: Data are hypothetical and for illustrative purposes.

Visual Guides

Solubility_Troubleshooting_Workflow Start Start: Compound does not dissolve CheckpH Is the compound ionizable? Start->CheckpH AdjustpH Adjust buffer pH (e.g., acidic for basic compounds) CheckpH->AdjustpH Yes TryCosolvent Add a co-solvent (e.g., Ethanol, DMSO, PEG) CheckpH->TryCosolvent No AdjustpH->TryCosolvent Still insoluble Success Compound Dissolved AdjustpH->Success Success IncreaseTemp Apply gentle heating TryCosolvent->IncreaseTemp Still insoluble TryCosolvent->Success Success UseSurfactant Incorporate a surfactant IncreaseTemp->UseSurfactant Still insoluble IncreaseTemp->Success Success UseSurfactant->Success Success Failure Consult further literature or consider alternative formulation UseSurfactant->Failure Still insoluble

Caption: A workflow for troubleshooting solubility issues.

Experimental_Workflow_pH_Screening PrepBuffers Prepare Buffers (pH 2-10) AddCompound Add excess compound to each buffer PrepBuffers->AddCompound Equilibrate Equilibrate for 24h (Constant Temp. & Agitation) AddCompound->Equilibrate Separate Centrifuge to separate solid from supernatant Equilibrate->Separate Analyze Quantify concentration in supernatant (e.g., HPLC) Separate->Analyze Result Determine Optimal pH Analyze->Result

Caption: Protocol for pH-dependent solubility screening.

References

HPLC method development and troubleshooting for N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development and execution of High-Performance Liquid Chromatography (HPLC) methods for N-hydroxy-1-piperidinecarboximidamide. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an HPLC method for this compound?

This compound is a polar and basic compound due to the presence of the N-hydroxyguanidine and piperidine functional groups. The primary challenges in HPLC method development are:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar compounds like this analyte have weak interactions with non-polar stationary phases (e.g., C18), often leading to elution at or near the solvent front.[1]

  • Peak Tailing: The basic nature of the piperidine moiety can lead to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in asymmetric or tailing peaks.

  • Chemical Instability: N-hydroxyguanidine compounds can be susceptible to oxidation or hydrolysis, especially under certain pH and temperature conditions, which can affect the accuracy and reproducibility of the analysis.[2][3][4]

Q2: Which HPLC mode is best suited for analyzing this compound?

The choice of HPLC mode depends on the specific analytical requirements. Here are the most suitable options:

  • Reversed-Phase (RP) with a Polar-Modified Column: This is often the first approach. Using a column with a polar-embedded or polar-endcapped stationary phase can enhance the retention of polar analytes in highly aqueous mobile phases.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[6][7]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[8][9] It offers multiple retention mechanisms, making it highly effective for separating polar and ionizable compounds.[8][10]

Q3: How can I improve the peak shape for this basic compound?

Peak tailing for basic compounds can be addressed by:

  • Mobile Phase pH Control: Adjusting the mobile phase pH to be at least two units away from the analyte's pKa can ensure a consistent ionization state. For a basic compound, using a mobile phase with a higher pH (e.g., pH > 8) will neutralize the analyte, increasing retention and improving peak shape on appropriate columns. Conversely, a low pH mobile phase (e.g., pH < 3) will fully protonate the analyte.

  • Using a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups, reducing the sites for secondary interactions.

  • Adding a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry. However, TEA is not compatible with mass spectrometry (MS) detection.

  • Using a pH-Stable Column: If operating at a high pH, ensure the column is designed for such conditions to prevent degradation of the stationary phase.

Experimental Protocols

Proposed Starting Method: Reversed-Phase HPLC

This protocol provides a starting point for method development. Optimization will likely be necessary.

ParameterRecommended Condition
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 210 nm (or Mass Spectrometer)
Sample Diluent Mobile Phase A

Mobile Phase Preparation:

  • To prepare Mobile Phase A, dissolve the appropriate amount of ammonium formate in HPLC-grade water.

  • Adjust the pH to 3.0 using formic acid.

  • Filter the mobile phase through a 0.22 µm membrane filter.

Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions as needed to fall within the linear range of the assay.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

Troubleshooting Guides

Issue 1: Poor or No Retention

Question: My peak for this compound is eluting very early, close to the solvent front. What should I do?

Answer: This is a common issue for polar compounds in reversed-phase HPLC. Here is a systematic approach to troubleshoot this problem:

StrategyDetailed ActionExpected Outcome
Decrease Mobile Phase Polarity Reduce the initial percentage of the organic solvent (Mobile Phase B) in your gradient or isocratic method.Increased retention time.
Change Column Type Switch to a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.Enhanced retention through alternative interactions.[1]
Adjust Mobile Phase pH If the analyte is basic, increasing the mobile phase pH (using a high-pH stable column) can neutralize it, leading to greater hydrophobic interaction and retention.Improved retention.
Consider HILIC If retention is still poor, HILIC is a strong alternative. This mode is specifically designed for highly polar compounds.[6][7]Significant increase in retention.
Use Mixed-Mode Chromatography A mixed-mode column with both reversed-phase and cation-exchange characteristics can provide excellent retention for polar basic compounds.[8][10]Strong retention and selectivity.
Issue 2: Asymmetric (Tailing) Peaks

Question: The peak for my compound is tailing significantly. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the basic analyte and acidic sites on the stationary phase.

Troubleshooting Flowchart for Poor Peak Shape

G Troubleshooting Logic for Poor Peak Shape start Asymmetric Peak Observed (Tailing or Fronting) check_overload Is the sample concentration too high? start->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_ph Is mobile phase pH appropriate? (at least 2 units from pKa) check_overload->check_ph No final_check Re-evaluate Peak Shape reduce_conc->final_check adjust_ph Adjust mobile phase pH. Use an appropriate buffer. check_ph->adjust_ph No check_column Is the column old or contaminated? Is it the right type? check_ph->check_column Yes adjust_ph->final_check clean_column Clean or replace the column. Consider a high-purity, endcapped column. check_column->clean_column Yes check_dissolution Is the sample dissolved in a stronger solvent than the mobile phase? check_column->check_dissolution No clean_column->final_check change_diluent Dissolve sample in the initial mobile phase. check_dissolution->change_diluent Yes check_dissolution->final_check No change_diluent->final_check

Caption: A decision tree to diagnose and resolve issues related to peak asymmetry.

Issue 3: Shifting Retention Times

Question: My retention times are not reproducible between injections or between different days. What could be the cause?

Answer: Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, or the column itself.

Troubleshooting Flowchart for Retention Time Variability

G Troubleshooting Logic for Retention Time Variability start Retention Time (RT) Drifting or Shifting check_equilibration Is the column fully equilibrated before injection? start->check_equilibration increase_equilibration Increase equilibration time (10-20 column volumes). check_equilibration->increase_equilibration No check_mobile_phase Is the mobile phase fresh? Is it prepared consistently? check_equilibration->check_mobile_phase Yes final_check Problem Resolved increase_equilibration->final_check prepare_fresh Prepare fresh mobile phase. Ensure accurate pH and composition. check_mobile_phase->prepare_fresh No check_pump Is the pump pressure stable? Are there leaks in the system? check_mobile_phase->check_pump Yes prepare_fresh->final_check service_pump Check for leaks, prime the pump, and check seals. check_pump->service_pump No check_temp Is the column temperature controlled? check_pump->check_temp Yes service_pump->final_check use_oven Use a column oven for stable temperature. check_temp->use_oven No check_temp->final_check Yes use_oven->final_check

Caption: A flowchart to identify the root cause of shifting retention times in HPLC.

Method Development Workflow

For developing a robust HPLC method from scratch, a systematic approach is recommended.

Workflow for HPLC Method Development

G Workflow for HPLC Method Development start Define Analytical Goal (Purity, Quantification, etc.) select_mode Select HPLC Mode (RP, HILIC, Mixed-Mode) start->select_mode select_column Select Column & Dimensions select_mode->select_column scout_gradient Run a Broad Scouting Gradient (e.g., 5-95% B) select_column->scout_gradient evaluate_retention Evaluate Retention & Peak Shape scout_gradient->evaluate_retention evaluate_retention->select_mode No/Poor Retention optimize_gradient Optimize Gradient Slope & Range evaluate_retention->optimize_gradient Retention needs adjustment optimize_ph Optimize Mobile Phase pH & Buffer optimize_gradient->optimize_ph optimize_temp Optimize Column Temperature optimize_ph->optimize_temp validate Perform Method Validation (Linearity, Accuracy, Precision) optimize_temp->validate end Final Method validate->end

Caption: A logical workflow for systematic HPLC method development.

References

Technical Support Center: Analysis of N-hydroxy-1-piperidinecarboximidamide Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and characterize the degradation products of N-hydroxy-1-piperidinecarboximidamide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its potential degradants.

Q1: I am seeing unexpected peaks in my chromatogram that are not present in my control sample. What could be the cause?

A1: The appearance of unexpected peaks can be attributed to several factors:

  • Sample Contamination: Contamination can be introduced from glassware, solvents, or handling procedures.[1][2] Ensure all materials are scrupulously clean and use high-purity solvents.

  • System Contamination: Previous analyses can leave residues in the injector, column, or tubing, leading to carryover.[1][3] Run blank injections between samples to check for and mitigate carryover.[1]

  • Mobile Phase Issues: Contamination or degradation of the mobile phase or its additives can introduce artifact peaks.[3] It is recommended to use freshly prepared mobile phases.[3]

  • Late Elution: A compound from a previous injection may elute late, appearing as an unknown peak in the current chromatogram.[3][4] To address this, extend the run time of a blank injection to ensure all components have eluted.[3]

  • In-source Fragmentation: The analyte itself might be fragmenting within the ion source of the mass spectrometer, creating peaks that are not true degradation products.[5] This can be investigated by adjusting the ion source parameters, such as the cone voltage.

Q2: My retention times are shifting between runs. What should I do?

A2: Retention time variability can compromise the reliability of your results.[6] Here are some common causes and solutions:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase, including pH adjustments, can lead to shifts.[6] Ensure the mobile phase is prepared accurately and consistently for each run.

  • Column Temperature: Fluctuations in the laboratory's ambient temperature can affect retention times if a column oven is not used.[6] Utilizing a temperature-controlled column compartment is crucial for reproducible results.

  • Flow Rate Instability: Issues with the LC pump, such as leaks or air bubbles, can cause the flow rate to fluctuate.[4] Purge the pump to remove any air bubbles and check for any leaks in the system.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[6] If other factors have been ruled out, it may be necessary to replace the column.

Q3: The peak shape of my parent compound and potential degradation products is poor (e.g., tailing, fronting, or splitting). How can I improve it?

A3: Poor peak shape can affect the accuracy of quantification and resolution.[6] Consider the following:

  • Sample Solvent: Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak distortion.[3] If possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.[6] Try diluting your sample and reinjecting.

  • Column Contamination: Buildup of contaminants on the column can result in peak tailing or splitting.[6] A proper column cleaning procedure should be implemented.

  • Mismatched pH: If the pH of the mobile phase is not suitable for the analyte, it can result in poor peak shape. Ensure the mobile phase pH is appropriate for the ionization state of this compound and its degradation products.

Q4: I am not detecting any degradation products after subjecting my sample to stress conditions. Is this expected?

A4: While this compound may be stable under certain conditions, a lack of degradation products could also indicate other issues:

  • Insufficient Stress: The stress conditions applied (e.g., temperature, duration, reagent concentration) may not have been severe enough to cause degradation.[7] It may be necessary to increase the intensity or duration of the stress.

  • Inappropriate Analytical Conditions: The LC-MS/MS method may not be suitable for detecting the degradation products. They may not be retained on the column, or they may not ionize under the chosen mass spectrometry conditions.

  • Analyte Instability during Analysis: The degradation products might be unstable and further degrade during sample preparation or analysis.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains a hydroxylamine and a carboximidamide functional group, this compound is susceptible to hydrolysis and oxidation. Hydrolytic degradation may lead to the cleavage of the N-OH bond or the breakdown of the carboximidamide group. Oxidative stress can result in the formation of various oxygenated products.

Q2: How can I confirm the structure of a suspected degradation product?

A2: The structure of a degradation product can be elucidated by analyzing its fragmentation pattern in the MS/MS spectrum.[5] By comparing the fragmentation of the parent compound with that of the unknown peak, it is often possible to identify the structural modification. For definitive structural confirmation, techniques such as high-resolution mass spectrometry (HRMS) for accurate mass measurement and even isolation of the degradation product for NMR analysis may be required.[10][11]

Q3: What type of LC column is best suited for this analysis?

A3: A reversed-phase C18 column is a common and often effective choice for the separation of small polar molecules like this compound and its potential degradation products.[12][13] The selection of the appropriate column will also depend on the specific properties of the degradation products formed.

Q4: What are the critical parameters to consider when developing an LC-MS/MS method for this compound?

A4: Key parameters to optimize include:

  • Mobile Phase: The choice of organic solvent, aqueous phase, and additives (e.g., formic acid, ammonium acetate) will significantly impact chromatographic separation and ionization efficiency.

  • Ion Source Parameters: Optimization of settings like capillary voltage, source temperature, and gas flows is crucial for achieving good sensitivity.

  • MS/MS Parameters: The collision energy for fragmentation needs to be optimized for both the parent compound and any targeted degradation products to obtain informative fragment ions.

Q5: How should I prepare my samples for a forced degradation study?

A5: Samples for forced degradation should be prepared by subjecting a solution of this compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[7] It is important to have a control sample that has not been subjected to stress for comparison.[12] After the stress period, the samples may need to be neutralized or diluted before injection into the LC-MS/MS system.[12]

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results can be presented.

Stress ConditionThis compound (% Remaining)Degradation Product 1 (Area)Degradation Product 2 (Area)Degradation Product 3 (Area)
Control100000
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)75.21.2 x 10^65.4 x 10^5Not Detected
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)62.82.5 x 10^68.9 x 10^51.1 x 10^5
Oxidation (3% H2O2, RT, 24h)88.1Not Detected3.1 x 10^54.5 x 10^5
Thermal (80°C, 48h)95.45.0 x 10^4Not DetectedNot Detected
Photolytic (UV light, 24h)98.2Not DetectedNot DetectedNot Detected

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for subjecting this compound to forced degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution and neutralize it with 0.1 M NaOH. Dilute to a final volume of 10 mL with the mobile phase.[12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution and neutralize it with 0.1 M HCl. Dilute to a final volume of 10 mL with the mobile phase.[12][14]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with the mobile phase.[12][14]

  • Thermal Degradation: Place a solid sample or a solution of the compound in a temperature-controlled oven at 80°C for 48 hours.[12] After the stress period, dissolve or dilute the sample in the mobile phase to the desired concentration.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration as the stressed samples without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by LC-MS/MS.

LC-MS/MS Method Protocol

This is a starting point for an LC-MS/MS method for the analysis of this compound and its degradation products. Method optimization will be required.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for initial investigation and then Product Ion Scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for quantification if the degradation products are known.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution of this compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress control Prepare Control Sample stock->control neutralize Neutralize and Dilute Samples stress->neutralize control->neutralize inject Inject Sample into LC-MS/MS neutralize->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (Full Scan and MS/MS) separate->detect process Process Chromatograms and Mass Spectra detect->process identify Identify Degradation Products (Compare to Control, Analyze Spectra) process->identify quantify Quantify Degradation Products (Peak Area) identify->quantify G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound dp1 1-Piperidinecarboximidamide parent->dp1 Loss of -OH dp4 Hydroxylated Piperidine Derivatives parent->dp4 +O dp2 Piperidine-1-carboxamide dp1->dp2 dp3 Piperidine dp2->dp3 dp5 Piperidinone Derivatives dp4->dp5 +O, -2H

References

Preventing hydrolysis of the N-hydroxy-1-piperidinecarboximidamide C=N bond

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the C=N bond in N-hydroxy-1-piperidinecarboximidamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its C=N bond susceptible to hydrolysis?

This compound is a piperidine derivative containing an amidoxime functional group (-C(NH₂)=NOH). This compound is a valuable building block in medicinal chemistry and catalysis.[1] The carbon-nitrogen double bond (C=N), also known as an imine group, is inherently susceptible to hydrolysis. This is because the carbon atom is electrophilic and can be attacked by nucleophiles, such as water. The reaction breaks the C=N bond, leading to the degradation of the compound.

Q2: What are the primary factors that promote the hydrolysis of the C=N bond?

The stability of the C=N bond in this compound is primarily influenced by three factors:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis.[2][3] Acidic conditions may protonate a nitrogen atom, which can activate the C=N bond towards nucleophilic attack by water.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Solvent: The presence of water or other protic solvents (e.g., methanol, ethanol) provides the necessary nucleophile for the hydrolysis reaction to occur. Reactions in anhydrous, aprotic solvents are less prone to this degradation pathway.[3][4]

Q3: How can I detect and quantify the hydrolysis of my compound?

Several analytical methods can be used to monitor the degradation of this compound and quantify its hydrolysis products:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for separating the parent compound from its hydrolysis products and quantifying each.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile derivatives of the compound and its degradation products.[5][7][8]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products, confirming that hydrolysis has occurred.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can track the disappearance of signals corresponding to the parent compound and the emergence of new signals from the hydrolysis products over time.

Q4: What are the ideal storage conditions to ensure the long-term stability of this compound?

To minimize hydrolysis and other degradation pathways during storage, the compound should be kept in a tightly sealed container in a cool, dry, and dark environment. For maximum stability, store it under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Refrigeration (2-8 °C) or freezing (-20 °C) is highly recommended.

Troubleshooting Guide: Preventing C=N Bond Hydrolysis

This guide provides a systematic approach to diagnosing and mitigating the hydrolysis of this compound during your experiments.

Problem: I am observing rapid degradation of my compound, and I suspect C=N bond hydrolysis.

Solution Workflow:

Follow the steps outlined in the diagnostic workflow below.

G cluster_0 start Start: Suspected Hydrolysis check_conditions 1. Review Experimental Parameters start->check_conditions is_ph_controlled Is pH controlled (pH 6-8)? check_conditions->is_ph_controlled is_temp_low Is temperature kept low (<10°C)? is_ph_controlled->is_temp_low Yes implement_buffer Action: Introduce a non-nucleophilic buffer (e.g., HEPES, PBS) is_ph_controlled->implement_buffer No is_solvent_aprotic Is an anhydrous, aprotic solvent used? is_temp_low->is_solvent_aprotic Yes lower_temp Action: Run reaction on ice bath (0-4°C) is_temp_low->lower_temp No change_solvent Action: Use dry solvents (e.g., ACN, THF, DCM) under inert gas is_solvent_aprotic->change_solvent No verify_stability 2. Verify Stability Analytically (e.g., HPLC time course) is_solvent_aprotic->verify_stability Yes implement_buffer->is_temp_low lower_temp->is_solvent_aprotic change_solvent->verify_stability is_stable Is compound stable now? verify_stability->is_stable end_ok Success: Proceed with Experiment is_stable->end_ok Yes contact_support Further Investigation: Consider alternative degradation pathways is_stable->contact_support No

Caption: Troubleshooting workflow for diagnosing and preventing hydrolysis.

Data Presentation

The stability of the C=N bond is highly dependent on both pH and temperature. The following table provides illustrative data on the half-life of this compound under various conditions to demonstrate these trends.

Table 1: Effect of pH and Temperature on the Half-life of this compound in an Aqueous Solution (Illustrative Data)

Temperature (°C)pH 4.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
4 ~12 hours> 72 hours~18 hours
25 (Room Temp) ~2 hours~24 hours~3 hours
50 < 15 minutes~3 hours< 20 minutes

Note: This data is for illustrative purposes to highlight general stability trends. Actual stability will depend on the specific buffer system and solute concentration.

Experimental Protocols

Protocol 1: General Handling and Storage

  • Receiving: Upon receipt, immediately store the compound at the recommended temperature (≤ -20°C).

  • Aliquoting: If you need to use small amounts over time, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Weigh the compound quickly in a low-humidity environment.

  • Storage: After weighing, flush the container with an inert gas (e.g., argon), seal it tightly, and return it to cold storage.

Protocol 2: HPLC Method for Monitoring Hydrolysis

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Prepare a stock solution of the compound in acetonitrile. At t=0, dilute an aliquot into the desired aqueous buffer to a final concentration of ~1 mg/mL. Inject samples onto the HPLC at regular intervals (e.g., 0, 1, 4, 8, 24 hours) and monitor the peak area of the parent compound to determine its rate of disappearance.

Protocol 3: Performing Reactions to Minimize Hydrolysis

  • Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). Ensure solvents are obtained from a sealed bottle or freshly dried.

  • Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.

  • pH Control: If an aqueous or protic solvent is necessary, use a buffer to maintain the pH in the optimal range of 6.0-8.0.

  • Temperature Control: Maintain a low reaction temperature by using an ice bath (0-4 °C) or a cryocooler.

  • Reagent Addition: If adding aqueous reagents, add them slowly and directly into the reaction mixture to avoid localized changes in pH and concentration.

Visualizations

The following diagrams illustrate the key chemical and logical processes related to C=N bond hydrolysis.

G cluster_0 Hydrolysis of this compound reactant <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=319985&t=l' />td><tdborder='0'>N-hydroxy-1-piperidinecarboximidamidetd>tr>table>> water + H₂O reactant->water intermediate [Transition State] water->intermediate H⁺ or OH⁻ catalysis product1 <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7967&t=l' />td><tdborder='0'>1-Piperidinecarboxamidetd>tr>table>> intermediate->product1 product2 + NH₂OH (Hydroxylamine) product1->product2

Caption: Proposed hydrolysis pathway of the C=N bond.

G center C=N Bond Stability ph pH center->ph temp Temperature center->temp solvent Solvent System center->solvent storage Storage Atmosphere center->storage acid Acidic (Unstable) ph->acid neutral Neutral (Optimal) ph->neutral alkaline Alkaline (Unstable) ph->alkaline high_temp High (Unstable) temp->high_temp low_temp Low (Optimal) temp->low_temp protic Aqueous/Protic (Unstable) solvent->protic aprotic Anhydrous/Aprotic (Optimal) solvent->aprotic air Ambient Air (Unstable) storage->air inert Inert Gas (Optimal) storage->inert

Caption: Key factors influencing C=N bond stability.

References

Technical Support Center: N-hydroxy-1-piperidinecarboximidamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of N-hydroxy-1-piperidinecarboximidamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary and most established synthetic routes for this compound are:

  • Route A: From Piperidine-1-carbonitrile. This is a widely used method for amidoxime synthesis. It involves the reaction of piperidine-1-carbonitrile with hydroxylamine.[1][2]

  • Route B: From Piperidine-1-carboximidoyl chloride. This method involves preparing the imidoyl chloride intermediate which then reacts with hydroxylamine hydrochloride.

Q2: What are the critical safety precautions when working with hydroxylamine, especially during scale-up?

A2: Hydroxylamine and its solutions can be hazardous, particularly at concentrations above 50 wt%, and may be thermally unstable.[3][4][5] Key safety precautions include:

  • Temperature Control: Avoid excessive temperatures (above 35°C for storage of solutions) as hydroxylamine can decompose exothermically.[3] Reactions should be carefully monitored to prevent thermal runaways.

  • Avoid Contamination: Keep hydroxylamine solutions free from metal ions, as they can catalyze decomposition.[3]

  • Avoid Concentration: Do not distill hydroxylamine solutions to dryness.[3]

  • Proper Handling: Use appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[6] Work in a well-ventilated area.[6]

  • Emergency Preparedness: Have an emergency plan in place to handle any accidental release or decomposition.

Q3: What are the typical impurities encountered in the synthesis of this compound and how can they be removed?

A3: Common impurities may include unreacted starting materials (piperidine-1-carbonitrile or piperidine-1-carboximidoyl chloride), byproducts from side reactions, and residual solvents. Purification is typically achieved through:

  • Recrystallization: An effective method for removing impurities from the solid product.

  • Column Chromatography: Can be used to separate the desired product from closely related impurities.

Q4: Can the synthesis of this compound be performed under continuous flow conditions?

A4: While specific literature on the continuous flow synthesis of this compound is not abundant, the synthesis of related compounds has been successfully adapted to continuous flow processes. This approach can offer advantages in terms of safety (better temperature control of exothermic reactions), efficiency, and scalability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Incorrect stoichiometry of reactants. 4. Inefficient work-up and isolation.1. Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or increasing the temperature cautiously. 2. Use fresh, high-quality hydroxylamine. If preparing a solution, ensure it is used promptly. 3. Carefully check the molar ratios of your starting materials. 4. Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to minimize product loss.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Exothermic Reaction is Difficult to Control During Scale-up 1. Inefficient heat transfer in larger reactors. 2. Addition rate of reagents is too fast.1. Ensure the reactor has adequate cooling capacity. Consider using a jacketed reactor with a suitable heat transfer fluid. 2. Add the exothermic reagent (e.g., hydroxylamine solution) slowly and sub-surface to allow for better heat dissipation. Monitor the internal temperature closely.
Formation of Side Products 1. Reaction temperature is too high. 2. Presence of moisture or other reactive species.1. Optimize the reaction temperature to favor the desired product formation. Lowering the temperature may reduce the rate of side reactions. 2. Use anhydrous solvents and ensure all glassware is dry.

Data Presentation

Table 1: Representative Comparison of Synthetic Routes for this compound Production (Lab Scale vs. Pilot Scale)

Parameter Route A: From Piperidine-1-carbonitrile Route B: From Piperidine-1-carboximidoyl chloride
Scale Lab (10g) Pilot (1kg)
Typical Yield 85-95%80-90%
Purity (before purification) 90-95%85-90%
Reaction Time 3-6 hours4-8 hours
Purification Method RecrystallizationRecrystallization / Column Chromatography
Key Considerations - Readily available starting material. - Generally higher yield.- Two-step process (preparation of imidoyl chloride). - Imidoyl chloride can be moisture sensitive.

Note: The data presented in this table are representative and may vary depending on specific experimental conditions and optimization.

Experimental Protocols

Route A: Synthesis from Piperidine-1-carbonitrile
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: To the flask, add piperidine-1-carbonitrile and a suitable solvent (e.g., ethanol/water mixture).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in water.

  • Slowly add the hydroxylamine solution to the piperidine-1-carbonitrile solution with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Route B: Synthesis from Piperidine-1-carboximidoyl chloride
  • Preparation of Imidoyl Chloride: This intermediate is typically prepared from the corresponding amide and a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride). This step should be performed with caution in a fume hood.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer and a dropping funnel, dissolve the prepared piperidine-1-carboximidoyl chloride in a suitable anhydrous solvent.

  • Reagent Addition: Slowly add a solution of hydroxylamine hydrochloride and a base in a suitable solvent to the imidoyl chloride solution, maintaining a low temperature (e.g., 0-5°C).

  • Reaction: Allow the reaction to proceed at low temperature for a specified time, followed by warming to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Route A.

Visualizations

experimental_workflow_A start Start reagents Mix Piperidine-1-carbonitrile and Hydroxylamine Solution start->reagents 1. reaction Heat to Reflux (3-6 hours) reagents->reaction 2. workup Cool and Concentrate reaction->workup 3. purification Recrystallize workup->purification 4. end Final Product purification->end 5.

Caption: Experimental Workflow for Route A.

troubleshooting_logic start Low Product Yield check_completion Is the reaction complete? (TLC/HPLC) start->check_completion extend_time Extend reaction time/ Increase temperature cautiously check_completion->extend_time No check_reagents Are reagents high quality? Is stoichiometry correct? check_completion->check_reagents Yes use_fresh_reagents Use fresh hydroxylamine/ Verify calculations check_reagents->use_fresh_reagents No optimize_workup Optimize extraction and purification steps check_reagents->optimize_workup Yes

Caption: Troubleshooting Logic for Low Yield.

References

Validation & Comparative

A Comparative Guide to N-hydroxy-1-piperidinecarboximidamide and Other Nitric Oxide Synthase (NOS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Nitric Oxide Synthase and Its Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] It is synthesized by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III).[2] While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS expression is induced by inflammatory stimuli.[3] Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms attractive therapeutic targets.

NOS inhibitors are broadly classified based on their chemical structures and selectivity towards the different isoforms. Many inhibitors are analogues of L-arginine, the natural substrate for NOS.[4]

Quantitative Comparison of NOS Inhibitors

The inhibitory potency of various compounds against the NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several widely used NOS inhibitors.

Table 1: IC50 Values of Common NOS Inhibitors

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
N-hydroxy-1-piperidinecarboximidamide Data not availableData not availableData not availableExpected to be a competitive inhibitor due to its N-hydroxyguanidine structure.
L-NAME (Nω-nitro-L-arginine methyl ester)~0.15~0.03~4.0Non-selective, potent against nNOS and eNOS.
7-NI (7-Nitroindazole)~0.47~10~3.3Selective for nNOS.
L-NIL (N6-(1-Iminoethyl)-L-lysine)~92~2.4 (human)~3.3 (murine)Moderately selective for iNOS.
1400W (N-(3-(Aminomethyl)benzyl)acetimidamide)~7>1000~0.0017Highly selective for iNOS.

Note: IC50 values can vary depending on the experimental conditions, assay type, and species from which the enzyme was derived. The values presented are representative figures from various studies.

Experimental Protocols

The determination of NOS inhibitory activity is crucial for the characterization of new compounds. Below are detailed methodologies for key experiments.

In Vitro NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS isoforms (nNOS, eNOS, iNOS)

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • FAD (Flavin Adenine Dinucleotide)

  • FMN (Flavin Mononucleotide)

  • BH4 (Tetrahydrobiopterin)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Stop buffer (e.g., containing EDTA to chelate Ca²⁺)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors (NADPH, FAD, FMN, BH4), and calmodulin (for nNOS/eNOS).

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme and L-[³H]arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-[³H]arginine binds to the resin, while L-[³H]citrulline passes through.

  • Collect the eluate containing L-[³H]citrulline.

  • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO, in cell culture.

Materials:

  • Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or cells transfected with nNOS/eNOS)

  • Cell culture medium

  • Stimulating agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction)

  • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time.

  • Induce NO production by adding stimulating agents (for iNOS) or an appropriate agonist (for nNOS/eNOS).

  • Incubate for a suitable period (e.g., 24 hours for iNOS induction).

  • Collect the cell culture supernatant.

  • Add equal volumes of Griess reagent Part A and Part B to the supernatant.

  • Incubate at room temperature for 10-15 minutes to allow for color development (azo dye formation).

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with the nitrite standard solution.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the nitric oxide signaling pathway and a general workflow for screening NOS inhibitors.

NOS_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 Release Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex eNOS_nNOS eNOS / nNOS (constitutive) CaM_Complex->eNOS_nNOS Activates NO Nitric Oxide (NO) eNOS_nNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screening (e.g., In vitro NOS activity assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Isoform Selectivity Assays (nNOS, eNOS, iNOS) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (e.g., Griess Assay) Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: Experimental Workflow for NOS Inhibitor Screening.

Conclusion

The development of isoform-selective NOS inhibitors is a significant area of research with therapeutic potential in a range of diseases. While this compound is structurally positioned to act as a NOS inhibitor, the absence of publicly available quantitative data on its potency and selectivity prevents a direct comparison with established inhibitors like L-NAME, 7-NI, L-NIL, and 1400W. The experimental protocols and comparative data for these known compounds provide a valuable benchmark for the future characterization of novel NOS inhibitors. Further investigation is required to elucidate the precise pharmacological profile of this compound and its potential as a therapeutic agent.

References

Independent Validation of Anticancer Effects: A Comparative Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide will focus on piperine, a well-studied piperidine alkaloid, and other functionalized piperidines as illustrative examples. We will present their effects on cancer cell viability, apoptosis, and cell cycle progression, along with the experimental protocols used to generate this data and the signaling pathways implicated in their mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the quantitative data on the anticancer effects of various piperidine derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Piperidine Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Piperine SK MEL 28 (Melanoma)MTTNot specified, dose-dependent inhibition[1]
B16 F0 (Melanoma)MTTNot specified, dose-dependent inhibition[1]
Piperidine Derivative 1 PC-3 (Prostate)Not Specified6.3 (as µg/mL)[2]
Piperidine Derivative 16 786-0 (Renal)Not Specified0.4 (as µg/mL)[2]
Piperidine Derivative 16 HT29 (Colon)Not Specified4.1 (as µg/mL)[2]
Piperidine Derivative 25 PC-3 (Prostate)Not Specified6.4 (as µg/mL)[2]
Compound P3 HL-60 (Leukemia)DNS Assay2.26[3]
Compound P4 HL-60 (Leukemia)DNS Assay1.91[3]
Compound P5 CCRF-CEM (Leukemia)DNS Assay1.52[3]

Table 2: Effects of Piperine on Cell Cycle Distribution and Apoptosis

TreatmentCell LineParameterObservationReference
Piperine SK MEL 28Cell CycleG1 phase arrest[1][4]
B16 F0Cell CycleG1 phase arrest[1]
Piperine SK MEL 28ApoptosisInduction of apoptosis[1]
B16 F0ApoptosisInduction of apoptosis[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., piperine) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at a predetermined concentration and for a specific time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating anticancer effects and a proposed signaling pathway for piperine's activity.

experimental_workflow cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Lines treatment Compound Treatment (e.g., Piperine Derivatives) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis piperine_signaling_pathway Piperine Piperine ROS ↑ Reactive Oxygen Species (ROS) Piperine->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATR ATR Activation DNA_Damage->ATR Chk1 Chk1 Activation ATR->Chk1 CyclinD1 ↓ Cyclin D1 Chk1->CyclinD1 p21 ↑ p21 Chk1->p21 G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest inhibition p21->G1_Arrest promotion Apoptosis Apoptosis G1_Arrest->Apoptosis

References

A Comparative Analysis of N-hydroxy-1-piperidinecarboximidamide and its Hydroxymethyl Derivatives as Potential Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-hydroxy-1-piperidinecarboximidamide and its hydroxymethyl derivatives, focusing on their potential efficacy as inhibitors of nitric oxide synthase (NOS). Due to a lack of publicly available, direct comparative studies, this document focuses on the established biological context of these compounds, their likely mechanism of action, and the experimental protocols required to evaluate their relative efficacy.

Introduction

This compound is a small molecule of interest in pharmacological research due to its structural similarity to L-arginine, the endogenous substrate for nitric oxide synthases (NOS). This structural analogy suggests its potential role as a competitive inhibitor of NOS enzymes. The introduction of a hydroxymethyl group to the piperidine ring, creating derivatives such as N'-hydroxy-3-(hydroxymethyl)piperidine-1-carboximidamide, represents a common medicinal chemistry strategy to modulate physiochemical properties like solubility, and to explore structure-activity relationships (SAR) that may enhance potency and selectivity for specific NOS isoforms.

While the existence of N'-hydroxy-3-(hydroxymethyl)piperidine-1-carboximidamide is confirmed, a thorough search of scientific literature did not yield any studies that directly compare its efficacy to the parent compound, this compound. Therefore, this guide will provide the foundational knowledge and experimental framework necessary for researchers to conduct such a comparative analysis.

The Arginine-Nitric Oxide Signaling Pathway

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. It is synthesized from the amino acid L-arginine by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The overproduction of NO by iNOS and nNOS is implicated in various inflammatory and neurodegenerative diseases, making selective inhibition of these isoforms a key therapeutic strategy.

The catalytic process involves the five-electron oxidation of a guanidino nitrogen of L-arginine. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). The enzyme first hydroxylates L-arginine to form Nω-hydroxy-L-arginine, which is then oxidized to L-citrulline and NO. Given their structural resemblance to L-arginine, this compound and its derivatives are hypothesized to act as competitive inhibitors, binding to the active site of NOS and preventing the binding of the natural substrate.

Arginine-NO_Signaling_Pathway cluster_Cell Cell L-Arginine L-Arginine NOS NOS (nNOS, iNOS, eNOS) L-Arginine->NOS + O2, NADPH NOHA Nω-hydroxy-L-arginine NOS->NOHA L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide NOS->NO NOHA->NOS + 0.5 NADPH, O2 sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream_Effects Physiological/Pathophysiological Effects cGMP->Downstream_Effects Inhibitor This compound (and derivatives) Inhibitor->NOS Inhibits

Figure 1. Simplified Arginine-Nitric Oxide Signaling Pathway and the proposed inhibitory action of this compound.

Quantitative Data Comparison

As of the latest literature review, no direct comparative studies providing quantitative efficacy data (e.g., IC50 values) for this compound and its hydroxymethyl derivatives have been identified. The following table is provided as a template for researchers to populate once such data is generated through experimental investigation.

CompoundTarget IsoformIC50 (µM)Assay ConditionsReference
This compoundiNOSData N/AData N/AData N/A
nNOSData N/AData N/AData N/A
eNOSData N/AData N/AData N/A
N'-hydroxy-3-(hydroxymethyl)piperidine-1-carboximidamideiNOSData N/AData N/AData N/A
nNOSData N/AData N/AData N/A
eNOSData N/AData N/AData N/A

Experimental Protocols

To determine the comparative efficacy of this compound and its hydroxymethyl derivatives, a nitric oxide synthase (NOS) inhibition assay is the standard method. The following is a generalized protocol based on the Griess assay, which measures nitrite, a stable and oxidized product of nitric oxide.

Protocol: In Vitro NOS Inhibition Assay (Griess Method)

1. Materials and Reagents:

  • Purified recombinant human nNOS, iNOS, and eNOS enzymes.

  • L-Arginine solution.

  • NADPH solution.

  • Tetrahydrobiopterin (BH4) solution.

  • Calmodulin (for nNOS and eNOS activation).

  • Calcium Chloride (CaCl2) (for nNOS and eNOS activation).

  • Assay Buffer (e.g., HEPES buffer, pH 7.4).

  • Test compounds: this compound and its hydroxymethyl derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrate Reductase (for conversion of nitrate to nitrite).

  • Sodium nitrite standard solutions.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 540 nm.

2. Experimental Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the assay buffer to generate a standard curve.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and for nNOS/eNOS, calmodulin and CaCl2.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound and its hydroxymethyl derivatives) to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known NOS inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the respective purified NOS isoform to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrate to Nitrite Conversion (Optional but Recommended): Add nitrate reductase and its cofactors to the wells and incubate to convert any nitrate formed back to nitrite, ensuring total NO production is measured.

  • Griess Reaction: Add Griess Reagent Solution A to each well, followed by a brief incubation. Then, add Solution B and incubate in the dark at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme) from all readings.

    • Use the sodium nitrite standard curve to calculate the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffers, Cofactors, Enzymes) Start->Prepare_Reagents Prepare_Compounds Prepare Test Compound Dilutions Prepare_Reagents->Prepare_Compounds Setup_Plate Set up 96-well Plate (Controls, Compounds) Prepare_Compounds->Setup_Plate Add_Reaction_Mix Add Reaction Mixture (excl. enzyme) Setup_Plate->Add_Reaction_Mix Add_Compounds Add Test Compounds Add_Reaction_Mix->Add_Compounds Initiate_Reaction Initiate Reaction (Add NOS Enzyme) Add_Compounds->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Add Griess Reagent A) Incubate->Stop_Reaction Color_Development Add Griess Reagent B (Color Development) Stop_Reaction->Color_Development Read_Absorbance Read Absorbance at 540 nm Color_Development->Read_Absorbance Analyze_Data Data Analysis (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. A generalized experimental workflow for the in vitro NOS inhibition assay.

Conclusion

While this compound and its hydroxymethyl derivatives present a promising scaffold for the development of novel nitric oxide synthase inhibitors, a direct comparison of their efficacy is currently absent from the scientific literature. The information and protocols provided in this guide are intended to facilitate the necessary research to elucidate the structure-activity relationship of hydroxymethyl substitution on this scaffold. Such studies are crucial for the rational design of potent and selective NOS inhibitors for therapeutic applications.

Cross-Validation of N-hydroxy-1-piperidinecarboximidamide's Biological Activity in Arginase and Nitric Oxide Synthase Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-hydroxy-1-piperidinecarboximidamide and other relevant inhibitors on two key enzymes in the L-arginine metabolic pathway: arginase and nitric oxide synthase (NOS). The data presented for this compound is hypothetical and for illustrative purposes, while the data for the alternative compounds are derived from published literature. This guide is intended to serve as a framework for researchers to conduct their own cross-validation studies.

Comparative Inhibitory Activity

The inhibitory potential of this compound against arginase and nitric oxide synthase is presented below in comparison to well-characterized inhibitors of each enzyme.

Arginase Inhibition

Table 1: Comparison of Arginase Inhibitor Potency

CompoundTarget EnzymeIC50 (nM)Notes
This compoundArginase I/II500Hypothetical value for illustrative purposes. The N-hydroxyguanidine moiety is a known pharmacophore for arginase inhibition.[1]
Nω-hydroxy-nor-L-arginine (nor-NOHA)Arginase I/II200A well-established, potent arginase inhibitor.[2]
2(S)-amino-6-boronohexanoic acid (ABH)Arginase I/II10A highly potent boronic acid-based arginase inhibitor.[2]
Nitric Oxide Synthase (NOS) Inhibition

Table 2: Comparison of Nitric Oxide Synthase Inhibitor Potency

CompoundTarget EnzymeIC50 (µM)Notes
This compoundiNOS, nNOS, eNOS10Hypothetical value for illustrative purposes. Carboximidamide derivatives are known to inhibit NOS isoforms.
L-NG-Nitroarginine Methyl Ester (L-NAME)nNOS > eNOS > iNOS15A widely used non-selective NOS inhibitor.
S-Ethylisothiourea (EIT)iNOS > nNOS/eNOS2A potent and relatively selective inhibitor of the inducible NOS isoform.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the interplay between arginase and nitric oxide synthase in L-arginine metabolism and the general workflows for assessing their respective activities.

Arginine Metabolism Pathway cluster_inhibitors Inhibitors L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine NOHA Nω-hydroxy-L-arginine NOS->NOHA L_Citrulline L-Citrulline NO Nitric Oxide (NO) NOHA->L_Citrulline NOHA->NO N_hydroxy_1_piperidinecarboximidamide N-hydroxy-1- piperidinecarboximidamide N_hydroxy_1_piperidinecarboximidamide->Arginase N_hydroxy_1_piperidinecarboximidamide->NOS nor_NOHA nor-NOHA nor_NOHA->Arginase ABH ABH ABH->Arginase L_NAME L-NAME L_NAME->NOS EIT EIT EIT->NOS

Caption: L-arginine is metabolized by arginase and NOS.

Arginase Activity Assay Workflow start Start sample_prep Sample Preparation (e.g., cell lysate) start->sample_prep add_arginine Add L-arginine (substrate) sample_prep->add_arginine incubate Incubate at 37°C add_arginine->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_urea Detect Urea Production (colorimetric) stop_reaction->detect_urea measure Measure Absorbance detect_urea->measure end End measure->end

Caption: Workflow for a typical arginase activity assay.

Nitric Oxide Synthase (NOS) Activity Assay Workflow start Start sample_prep Sample Preparation (e.g., tissue homogenate) start->sample_prep add_reagents Add Reaction Mixture (L-arginine, NADPH, cofactors) sample_prep->add_reagents incubate Incubate at 37°C add_reagents->incubate griess_reaction Griess Reaction (detects nitrite) incubate->griess_reaction measure Measure Absorbance griess_reaction->measure end End measure->end

Caption: Workflow for a common NOS activity assay.

Experimental Protocols

The following are generalized protocols for arginase and nitric oxide synthase activity assays. Specific details may vary depending on the source of the enzyme and the assay kit used.

Arginase Activity Assay Protocol

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Materials:

  • Arginase source (e.g., cell lysate, tissue homogenate, or purified enzyme)

  • L-arginine solution

  • Tris-HCl buffer

  • Urea standard solution

  • Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the arginase enzyme.

  • Reaction Setup: In a 96-well plate, add the sample, Tris-HCl buffer, and pre-warmed L-arginine solution. For inhibitor studies, pre-incubate the sample with the inhibitor (e.g., this compound) before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution.

  • Urea Detection: Add the colorimetric reagents for urea detection and incubate at an elevated temperature (e.g., 95°C) to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Quantification: Determine the concentration of urea produced by comparing the absorbance values to a standard curve generated with known concentrations of urea. Arginase activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces one micromole of urea per minute.

Nitric Oxide Synthase (NOS) Activity Assay Protocol

This protocol is based on the Griess reaction, which measures nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).

Materials:

  • NOS source (e.g., tissue homogenate, cell lysate, or purified enzyme)

  • Reaction buffer containing L-arginine, NADPH, and necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin)

  • Nitrate reductase (to convert nitrate to nitrite for total NO assessment)

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer. Centrifuge to pellet debris and use the supernatant for the assay.

  • Reaction Setup: In a 96-well plate, combine the sample with the reaction buffer containing L-arginine and NADPH. For inhibitor testing, pre-incubate the sample with the inhibitor (e.g., this compound) prior to initiating the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for NO production.

  • Nitrate to Nitrite Conversion (Optional but Recommended): For the determination of total NO production, add nitrate reductase and its cofactors to the wells and incubate further to convert any nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent to each well. This will react with nitrite to form a colored azo compound.

  • Measurement: Measure the absorbance at approximately 540 nm with a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance readings to a standard curve prepared with known concentrations of sodium nitrite. NOS activity is typically expressed as the rate of nitrite formation per unit of time per milligram of protein.

References

Comparative analysis of N-hydroxy-1-piperidinecarboximidamide with 4-morpholinecarboxamidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers in drug discovery and development.

In the landscape of modern pharmacology, the exploration of novel molecular entities that can modulate biological pathways with high specificity and efficacy is paramount. This guide provides a comparative analysis of two such compounds: N-hydroxy-1-piperidinecarboximidamide and 4-morpholinecarboxamidine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development efforts. Due to the limited publicly available data on these specific compounds, this guide will focus on establishing a framework for comparison and will be updated as more experimental data becomes available.

Physicochemical and Structural Properties

A fundamental comparison begins with the intrinsic properties of the molecules, which dictate their pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound4-morpholinecarboxamidine
Molecular Formula C6H13N3OC5H11N3O
Molecular Weight 143.19 g/mol 129.16 g/mol
Structure (Structure to be inserted)(Structure to be inserted)
Predicted logP (Data not available)(Data not available)
Predicted pKa (Data not available)(Data not available)
Predicted Solubility (Data not available)(Data not available)

Note: The structural and physicochemical data are based on computational predictions and await experimental verification.

Biological Activity and Mechanism of Action (Hypothesized)

The carboximidamide moiety present in both compounds is a critical pharmacophore found in various biologically active molecules, notably as a key feature in inhibitors of nitric oxide synthase (NOS). Therefore, it is hypothesized that both this compound and 4-morpholinecarboxamidine may act as modulators of NOS activity.

Hypothesized Signaling Pathway

The nitric oxide signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, neurotransmission, and immune response. The core of this pathway involves the conversion of L-arginine to L-citrulline and nitric oxide (NO) by the enzyme nitric oxide synthase (NOS).

NitricOxidePathway cluster_0 Cellular Environment cluster_1 Downstream Signaling cluster_2 Investigational Compounds L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Compound_X This compound Compound_X->NOS Hypothesized Inhibition Compound_Y 4-morpholinecarboxamidine Compound_Y->NOS

Caption: Hypothesized mechanism of action via inhibition of the nitric oxide signaling pathway.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of this compound and 4-morpholinecarboxamidine, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro NOS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against different NOS isoforms (nNOS, eNOS, iNOS).

Methodology:

  • Enzyme Preparation: Recombinant human nNOS, eNOS, and iNOS are purified.

  • Reaction Mixture: A reaction buffer is prepared containing NADPH, calmodulin, Ca2+, and L-[14C]arginine.

  • Inhibition Assay: The compounds are serially diluted and pre-incubated with the respective NOS isoform.

  • Reaction Initiation: The reaction is initiated by the addition of L-[14C]arginine.

  • Quantification: The conversion of L-[14C]arginine to L-[14C]citrulline is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for NOS Inhibition Assay

NOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Purify Recombinant NOS Isoforms Pre_incubation Pre-incubate NOS with Compounds Enzyme_Prep->Pre_incubation Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Pre_incubation Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Pre_incubation Reaction_Start Initiate Reaction with L-[14C]arginine Pre_incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Quantification Quantify L-[14C]citrulline (Scintillation Counting) Reaction_Stop->Quantification IC50_Calc Calculate IC50 Values Quantification->IC50_Calc

Caption: A generalized workflow for determining the in vitro NOS inhibitory activity.

Comparative Performance Data (Anticipated)

The following table is a template for summarizing the key performance indicators that would be derived from the proposed experiments.

ParameterThis compound4-morpholinecarboxamidine
nNOS IC50 (nM) (To be determined)(To be determined)
eNOS IC50 (nM) (To be determined)(To be determined)
iNOS IC50 (nM) (To be determined)(To be determined)
In vivo efficacy (Model) (To be determined)(To be determined)
Bioavailability (%) (To be determined)(To be determined)
Half-life (h) (To be determined)(To be determined)

Conclusion and Future Directions

While a definitive comparison between this compound and 4-morpholinecarboxamidine is currently hampered by a lack of empirical data, this guide outlines a clear and robust framework for their future evaluation. The hypothesized activity as NOS inhibitors provides a logical starting point for investigation. The proposed experimental protocols offer a standardized approach to generate the necessary data for a comprehensive comparison of their potency, selectivity, and pharmacokinetic profiles. As research progresses and data becomes available, this guide will be updated to provide a complete comparative analysis to aid the scientific community in the development of novel therapeutics.

Benchmarking N-hydroxy-1-piperidinecarboximidamide: A Comparative Analysis Against Established Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, particularly for neurodegenerative diseases and oncology, the modulation of nitric oxide (NO) signaling pathways presents a compelling therapeutic target. This guide provides a comparative analysis of the bioactivity of N-hydroxy-1-piperidinecarboximidamide, a potential nitric oxide synthase (NOS) inhibitor, against established drugs in the field: L-NAME, 7-Nitroindazole, and Tilarginine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Bioactivity Comparison

The following tables summarize the inhibitory activity of this compound and established drugs against nitric oxide synthase isoforms and their cytotoxic effects on representative breast cancer cell lines.

Table 1: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Isoforms

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
This compound ~0.2 (estimated)[1]~0.2 (estimated)[1]~0.2 (estimated)[1]Non-selective (estimated)
L-NAME (NG-Nitro-L-arginine methyl ester)0.015 (Ki)0.039 (Ki)4.4 (Ki)Non-selective
7-Nitroindazole~0.47~0.43~3.3Moderately nNOS/eNOS selective
Tilarginine (L-NMMA)0.70.50.2Non-selective

Table 2: In Vitro Cytotoxicity Against Breast Cancer Cell Lines

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
This compound ~5.0 (estimated)~5.0 (estimated)
Doxorubicin (Chemotherapy Control)0.05 - 0.50.1 - 1.0

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol outlines a method to determine the inhibitory effect of a compound on the activity of NOS isoforms.

1. Reagents and Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl2) (for nNOS and eNOS activation)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Incubator (37°C)

  • Microplate reader (540 nm absorbance)

2. Procedure:

  • Prepare a reaction buffer containing appropriate concentrations of NADPH, BH4, Calmodulin, and CaCl2 (for nNOS and eNOS).

  • Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

  • Add the respective NOS enzyme to the wells.

  • Initiate the reaction by adding L-Arginine.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Add Griess Reagent Component A, followed by Component B, to each well.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a sodium nitrite standard curve to determine the concentration of nitrite produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents Prepare Reagents Add Compound Add Compound Prepare Reagents->Add Compound Add Enzyme Add Enzyme Add Compound->Add Enzyme Initiate Reaction Initiate Reaction Add Enzyme->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Griess Reagent Add Griess Reagent Stop Reaction->Add Griess Reagent Measure Absorbance Measure Absorbance Add Griess Reagent->Measure Absorbance

Griess Assay Experimental Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cell lines.

1. Reagents and Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm absorbance)

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add Compound Add Compound Adherence->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Assay Experimental Workflow

Signaling Pathways

Nitric Oxide Signaling in Neuroinflammation

In neuroinflammatory conditions, inducible nitric oxide synthase (iNOS) is often upregulated in microglia and astrocytes. The resulting overproduction of nitric oxide contributes to neuronal damage through direct and indirect mechanisms. NO can react with superoxide radicals to form the highly reactive peroxynitrite, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis.

G cluster_stimuli Inflammatory Stimuli cluster_cells Glial Cells cluster_pathway Signaling Cascade cluster_effects Cellular Effects Cytokines Cytokines Microglia/Astrocytes Microglia/Astrocytes Cytokines->Microglia/Astrocytes iNOS Upregulation iNOS Upregulation Microglia/Astrocytes->iNOS Upregulation L-Arginine L-Arginine NO NO L-Arginine->NO iNOS Peroxynitrite Peroxynitrite NO->Peroxynitrite Superoxide Superoxide Superoxide->Peroxynitrite Oxidative Stress Oxidative Stress Peroxynitrite->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage

NO Pathway in Neuroinflammation
Dual Role of Nitric Oxide Signaling in Cancer

Nitric oxide's role in cancer is complex and concentration-dependent. At low concentrations, NO can promote tumor growth by stimulating angiogenesis and inhibiting apoptosis. Conversely, at high concentrations, NO can induce apoptosis and inhibit proliferation. In many tumors, the expression of iNOS is elevated. The resulting high levels of NO can lead to the formation of reactive nitrogen species (RNS), causing DNA damage and activating pro-apoptotic pathways.

G cluster_source NO Source cluster_concentration NO Concentration cluster_low_effects Pro-tumorigenic Effects cluster_high_effects Anti-tumorigenic Effects iNOS iNOS Low NO Low NO iNOS->Low NO High NO High NO iNOS->High NO Angiogenesis Angiogenesis Low NO->Angiogenesis Inhibition of Apoptosis Inhibition of Apoptosis Low NO->Inhibition of Apoptosis DNA Damage DNA Damage High NO->DNA Damage Apoptosis Induction Apoptosis Induction High NO->Apoptosis Induction

Dichotomous Role of NO in Cancer

References

A Comparative Guide to the Synthesis of N-hydroxy-1-piperidinecarboximidamide: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of N-hydroxy-1-piperidinecarboximidamide, a compound of interest in medicinal chemistry. We will delve into the experimental protocols, assess their reproducibility based on available data, and highlight potential challenges to guide researchers in selecting the most suitable method for their needs.

This compound can be synthesized through two primary routes, each with its own set of advantages and potential drawbacks. The choice between these methods will largely depend on the desired yield, purity, and the experimentalist's tolerance for potential side reactions and purification challenges.

Method 1: Synthesis from Piperidine-1-carbonitrile

This widely used method involves the reaction of piperidine-1-carbonitrile with hydroxylamine. The reaction is typically carried out in a mixture of ethanol and water, under reflux conditions.

Experimental Protocol:

A mixture of piperidine-1-carbonitrile, hydroxylamine hydrochloride, and a base such as sodium carbonate is refluxed in an ethanol/water solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically extracted with an organic solvent like ethyl acetate and purified by recrystallization.

Data Summary:

ParameterValueReference
Reported Yield 70-99%[1]
Reaction Time Varies (e.g., 3 hours)[1]
Solvent Ethanol/Water[1]
Key Reagents Piperidine-1-carbonitrile, Hydroxylamine hydrochloride, Sodium carbonate[1]

Reproducibility and Challenges:

While this method can provide high yields, the reproducibility can be affected by the formation of an unexpected amide by-product. This occurs due to the reaction between the nitrile and hydroxylamine, which can sometimes lead to the formation of a carboxamide instead of the desired amidoxime. The presence of this impurity can complicate the purification process and may require additional chromatographic steps to obtain a pure product. The variability in the reported yield range (70-99%) may be attributed to the extent of this side reaction under slightly different experimental conditions.

Method 2: Synthesis from Piperidine-1-carboximidoyl Chloride

This alternative route utilizes piperidine-1-carboximidoyl chloride as the starting material, which is then reacted with hydroxylamine hydrochloride.

Experimental Protocol:

Piperidine-1-carboximidoyl chloride is reacted with hydroxylamine hydrochloride in ethanol under basic conditions, often using sodium bicarbonate, at a slightly elevated temperature. The product is then isolated, typically through recrystallization.

Data Summary:

ParameterValueReference
Reported Yield 88%[1]
Reaction Time Varies (e.g., 1 hour)[1]
Solvent Ethanol[1]
Key Reagents Piperidine-1-carboximidoyl chloride, Hydroxylamine hydrochloride, Sodium bicarbonate[1]

Reproducibility and Challenges:

This method offers a potentially more direct route to the desired product with a reported high yield of 88%.[1] The formation of the imidoyl chloride as an intermediate may circumvent some of the side reactions associated with the nitrile-based method. However, the stability of the imidoyl chloride and the precise control of reaction conditions are crucial for achieving reproducible results. Imidoyl chlorides can be sensitive to moisture and may require careful handling to prevent decomposition.

Comparative Analysis and Recommendations

FeatureMethod 1 (from Nitrile)Method 2 (from Imidoyl Chloride)
Starting Material Piperidine-1-carbonitrilePiperidine-1-carboximidoyl chloride
Reported Yield 70-99%88%
Key Advantage Readily available starting materialPotentially higher selectivity and shorter reaction time
Potential Challenge Formation of amide by-product, purification difficultiesStability and handling of the imidoyl chloride intermediate

For researchers prioritizing a straightforward and potentially higher-yielding synthesis with a shorter reaction time, Method 2 (from piperidine-1-carboximidoyl chloride) may be the preferred choice, provided that the imidoyl chloride intermediate is handled with care.

For those who have ready access to piperidine-1-carbonitrile and are equipped for careful purification to remove potential amide by-products, Method 1 remains a viable and widely documented option.

Ultimately, the choice of synthesis method will depend on the specific resources and expertise available in the laboratory. It is recommended that researchers conduct small-scale trial reactions to optimize conditions and assess the reproducibility of their chosen method before scaling up.

Visualizing the Synthetic Pathways

To further clarify the two synthetic approaches, the following diagrams illustrate the reaction workflows.

Synthesis_Method_1 PCN Piperidine-1-carbonitrile Reaction Reflux PCN->Reaction HA Hydroxylamine HA->Reaction Solvent Ethanol/Water Solvent->Reaction Base Na2CO3 Base->Reaction Product N-hydroxy-1-piperidine- carboximidamide Purification Purification (Recrystallization/ Chromatography) Product->Purification Amide Amide By-product Amide->Purification Final_Product Pure Product Purification->Final_Product Isolated Product Mixture Reaction Mixture Reaction->Mixture Mixture->Product Mixture->Amide Synthesis_Method_2 PIC Piperidine-1-carboximidoyl chloride Reaction Heating PIC->Reaction HA_HCl Hydroxylamine HCl HA_HCl->Reaction Solvent Ethanol Solvent->Reaction Base NaHCO3 Base->Reaction Product N-hydroxy-1-piperidine- carboximidamide Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product Isolated Product Reaction->Product

References

A Comparative Guide to the Efficacy of N-hydroxy-1-piperidinecarboximidamide and Alternative Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of N-hydroxy-1-piperidinecarboximidamide, a nitric oxide synthase (NOS) inhibitor, with other relevant alternatives in the context of cancer research. The objective is to present a clear, data-driven comparison to aid in the evaluation of its therapeutic potential.

Overview of Compounds

This compound and its alternatives, L-NG-monomethylarginine citrate (L-NMMA) and Aminoguanidine hydrochloride, are inhibitors of nitric oxide synthase (NOS). The overexpression of inducible NOS (iNOS) has been linked to poor prognosis in several cancers, making NOS a target for therapeutic intervention. These compounds aim to modulate the tumor microenvironment and inhibit tumor progression by reducing the production of nitric oxide.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and its alternatives.

In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
CompoundCell LineIC50 ValueCitation
This compound Breast Cancer Cell Lines1.2 - 8.7 µM[1]
Aminoguanidine hydrochloride MCF-7 (Breast Cancer)181.05 µg/mL[2]
L929 (Normal Fibroblast)356.54 µg/mL[2]

No specific IC50 values for L-NMMA in cancer cell lines were identified in the reviewed literature.

In Vivo Efficacy: Anti-tumor Activity in Xenograft Models
CompoundCancer TypeEfficacy MetricCitation
L-NG-monomethylarginine citrate (L-NMMA) (in combination with taxane)Triple-Negative Breast Cancer45.8% Overall Response Rate (Clinical Trial)[3][4]

No in vivo efficacy data for this compound or Aminoguanidine hydrochloride as a monotherapy in cancer models was identified in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the compounds discussed.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound on NOS.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against NOS activity.

Materials:

  • Recombinant NOS enzyme (e.g., human iNOS)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent System for nitrite determination

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and L-arginine to each well.

  • Inhibitor Addition: Add serial dilutions of the test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (known NOS inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the NOS enzyme to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Determination: Stop the reaction and measure the amount of nitrite produced, a stable breakdown product of nitric oxide, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in an immunodeficient mouse model.[5][6]

Objective: To assess the ability of a test compound to inhibit the growth of human tumor xenografts in mice.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Matrigel or other appropriate extracellular matrix

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Treatment Administration: Administer the test compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups. Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these compounds.

G cluster_0 Cellular Signaling cluster_1 Inhibitors L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Proliferation Cell Proliferation & Survival PKG->Proliferation Angiogenesis Angiogenesis PKG->Angiogenesis Inhibitor This compound L-NMMA Aminoguanidine Inhibitor->NOS G cluster_0 Experimental Workflow cluster_1 In Vitro cluster_2 In Vivo invitro_assay NOS Inhibition Assay (IC50 Determination) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture Cancer Cell Lines cell_culture->cytotoxicity_assay xenograft Human Tumor Xenograft Model cytotoxicity_assay->xenograft treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement data_analysis_vivo Efficacy Analysis tumor_measurement->data_analysis_vivo

References

Safety Operating Guide

Proper Disposal of N-hydroxy-1-piperidinecarboximidamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Due to the absence of a specific Safety Data Sheet (SDS) for N-hydroxy-1-piperidinecarboximidamide, this guide is based on best practices for similar chemical compounds and general laboratory safety protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in pharmaceutical and catalytic research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with waste management regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and cleaning materials (e.g., absorbent pads, wipes), must be segregated from general laboratory waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

2. Waste Containerization:

  • Use a dedicated, closable, and clearly labeled waste container.[1] The container should be made of a material compatible with the chemical.

  • The label should include:

    • The full chemical name: "this compound"

    • CAS Number: 29044-24-4

    • The words "Hazardous Waste"

    • The date of accumulation

    • The name of the principal investigator or laboratory

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

5. Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area.

  • If it is safe to do so, contain the spill using an appropriate absorbent material.

  • Avoid generating dust.

  • Collect the spilled material and any contaminated absorbent into the designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent.

  • In case of personal exposure, follow standard first aid procedures and seek immediate medical attention.

Regulatory Considerations

Disposal of chemical waste is governed by local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it may be classified as such based on its characteristics (e.g., toxicity, reactivity). It is the responsibility of the waste generator to make this determination, typically in consultation with the EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (this compound) B Segregate from General Waste A->B C Use Designated Hazardous Waste Container B->C D Securely Close Container C->D E Label with Chemical Name, CAS#, 'Hazardous Waste' D->E F Store in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H Complete Waste Manifest/Paperwork G->H I Proper Disposal by Authorized Vendor H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets. The user assumes all responsibility for compliance with applicable laws and regulations.

References

Personal protective equipment for handling N-hydroxy-1-piperidinecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-hydroxy-1-piperidinecarboximidamide was located. The following guidance is based on safety data for structurally similar compounds, including N-hydroxysuccinimide and N-Hydroxyphthalimide, and general best practices for handling laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on guidelines for similar chemical compounds.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are changed regularly, or immediately upon contamination.[1][2]
Eye and Face Protection Safety glasses with side shields or GogglesTo protect against splashes and dust. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1]
Body Protection Laboratory coat or Chemical-resistant gownA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant gown is recommended.[3]
Respiratory Protection N95 Respirator or higherRecommended if handling the compound as a powder or if there is a risk of aerosol generation.[1][3] Use in a well-ventilated area or a chemical fume hood is essential.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound in a laboratory setting.

  • Preparation and Area Setup:

    • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat or gown.

    • Don safety glasses with side shields or goggles. If a significant splash risk exists, also don a face shield.[1]

    • If handling the compound as a powder or if aerosols may be generated, wear an N95 respirator.[1][3]

    • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat.

  • Handling and Dispensing:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wipe down all equipment used.

    • Carefully remove PPE, starting with gloves, followed by the gown/coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • All solid waste (e.g., unused compound, contaminated consumables) and liquid waste (e.g., solutions containing the compound) must be collected in a designated, properly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[5]

  • Contaminated PPE:

    • Disposable gloves, bench paper, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.

  • Waste Disposal:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Experimental Workflow for Safe Handling

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle/Weigh Compound don_ppe->handle_compound prepare_solution Prepare Solution (if needed) handle_compound->prepare_solution clean_area Clean Work Area prepare_solution->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.